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Core Science & Biosynthesis

Foundational

Computational Interrogation of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one as a Purine Bioisostere for Kinase Inhibition

The Bioisosteric Rationale: Mimicking the Adenine Scaffold In the landscape of targeted drug discovery, the design of ATP-competitive kinase inhibitors relies heavily on the use of privileged scaffolds that can anchor in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Rationale: Mimicking the Adenine Scaffold

In the landscape of targeted drug discovery, the design of ATP-competitive kinase inhibitors relies heavily on the use of privileged scaffolds that can anchor into the highly conserved orthosteric ATP-binding site. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (commonly referred to as 4-amino-5-acetylimidazole) represents a highly efficient, low-molecular-weight purine bioisostere.

The causality behind selecting this specific scaffold lies in its precise hydrogen bond donor/acceptor topology. The 4-aminoimidazole core structurally mimics the pyrimidine face of adenine, a strategy extensively validated in the development of Cyclin-Dependent Kinase (CDK) inhibitors 1. When targeting kinases such as CDK2 or CDK5, the exocyclic 4-amino group acts as a potent hydrogen bond donor, while the endocyclic imidazole nitrogen serves as a hydrogen bond acceptor. Furthermore, the 5-acetyl substitution introduces a highly polarized carbonyl group capable of projecting into the ribose-binding pocket or interacting with the conserved catalytic lysine (e.g., Lys33 in CDK2), enhancing both affinity and selectivity 2.

Pharmacophore cluster_ligand 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one cluster_kinase CDK2 Active Site NH2 4-Amino Group (H-Bond Donor) Glu81 Glu81 (Backbone C=O) NH2->Glu81 Donor Leu83_CO Leu83 (Backbone C=O) NH2->Leu83_CO Donor N_core Imidazole N3 (H-Bond Acceptor) Acetyl 5-Acetyl Group (H-Bond Acceptor) Lys33 Lys33 (Catalytic) Acetyl->Lys33 Dipole Leu83_NH Leu83 (Backbone NH) Leu83_NH->N_core Acceptor

Pharmacophore mapping of the 4-amino-5-acetylimidazole scaffold in the CDK2 hinge region.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, computational docking cannot be treated as a "black box." Every in silico experiment must be a self-validating system. The following protocol embeds internal controls to prevent false positives caused by incorrect tautomeric assignments or misaligned grid boxes 3.

Step 1: Ligand Preparation and Tautomer Enumeration
  • Structure Generation: Build the 3D structure of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

  • Protomer/Tautomer Generation (Critical Causality): The imidazole ring possesses a pKa near 7.0. At a physiological pH of 7.4 ± 0.5, the molecule exists in an equilibrium of 1H and 3H tautomers. If the wrong tautomer is docked, the hydrogen bond donor/acceptor topology is inverted, leading to steric clashes with the kinase hinge. Use tools like Epik to enumerate all microstates.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand to a local energy minimum, ensuring proper bond lengths and angles.

Step 2: Protein Preparation and H-Bond Optimization
  • Receptor Retrieval: Download the high-resolution crystal structure of CDK2 (e.g., PDB: 1AQ1, co-crystallized with Roscovitine).

  • Structural Correction: Remove bulk solvent, but retain conserved structural waters within the ATP pocket if they mediate bridging interactions.

  • Protonation State Assignment: Use PROPKA to optimize the hydrogen bond network. Causality: Kinase hinge regions have strict directional requirements. Incorrect orientation of the terminal amides of Asn/Gln or the imidazole ring of His residues will artificially block valid ligand poses.

Step 3: Grid Generation and Self-Validation (The Internal Control)
  • Grid Definition: Center the receptor grid box (e.g., 20 Å × 20 Å × 20 Å) strictly on the alpha-carbon of Leu83 (the primary hinge-binding residue).

  • The Validation Gate: Before docking the 4-amino-5-acetylimidazole scaffold, redock the native co-crystallized ligand (Roscovitine).

  • Success Criterion: The docking protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states must be recalibrated.

Step 4: Docking Execution
  • Algorithm: Execute the docking run using AutoDock Vina or Glide (Standard Precision).

  • Scoring: Rank poses based on empirical scoring functions (ΔG binding) and the explicit formation of the bidentate hydrogen bond motif with Glu81 and Leu83 4.

DockingWorkflow L1 Ligand Prep: 4-amino-5-acetylimidazole L2 Tautomer Enumeration (pH 7.4) 1H vs 3H Imidazole states L1->L2 L3 Energy Minimization (OPLS4) L2->L3 V1 Self-Validation Protocol Redock Native Ligand (RMSD < 2.0 Å) L3->V1 P1 Protein Prep: CDK2 (PDB: 1AQ1) P2 H-bond Network Optimization PROPKA Protonation P1->P2 P3 Grid Generation Centered on Hinge (Leu83) P2->P3 P3->V1 D1 Molecular Docking (AutoDock Vina) V1->D1 Validated D2 Pose Analysis & Interaction Scoring D1->D2

Self-validating molecular docking workflow for 4-aminoimidazole derivatives.

Quantitative Data Analysis

The success of the 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one scaffold is measured by its thermodynamic binding affinity and geometric fidelity to the purine binding mode. Below is a representative data synthesis of the core scaffold and derivative optimization against the CDK2 active site, benchmarked against the native ligand.

Compound / ScaffoldBinding Energy (kcal/mol)Key H-Bond Interactions (Distance)Native Ligand RMSD (Å)Functional Implication
Roscovitine (Control) -8.92Leu83 (1.9Å), Glu81 (2.1Å)0.85 (Validated)Baseline ATP-competitive inhibition.
1-(4-Amino-1H-imidazol-5-yl)ethan-1-one -6.45Leu83 (2.0Å), Glu81 (2.2Å)N/ACore scaffold successfully anchors to hinge; lacks hydrophobic bulk.
Derivative A (N-Phenyl substituted) -8.10Leu83 (1.9Å), Lys33 (2.4Å)N/APhenyl ring occupies hydrophobic pocket; acetyl group engages Lys33.
Derivative B (N-Benzyl substituted) -9.50Leu83 (1.8Å), Asp145 (2.1Å)N/ASuperior affinity; benzyl group accesses the DFG-in activation loop.

Interpretation of Causality: The baseline 4-amino-5-acetylimidazole scaffold yields a moderate binding energy (-6.45 kcal/mol) because, while it perfectly satisfies the hydrogen bonding requirements of the hinge region, it lacks the hydrophobic surface area to engage the deeper DFG-in pocket. However, because its ligand efficiency (binding energy per heavy atom) is exceptionally high, it serves as an ideal starting point for hit-to-lead optimization (as seen in Derivatives A and B).

References

  • Design and Synthesis of Novel Benzimidazoles and Aminothiazoles as Small Molecule Inhibitors of CDK5/p25 Duquesne Scholarship Collection 1

  • Novel Medicinal Chemistry Strategies Targeting CDK5 for Drug Discovery ACS Publications 2

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide Scientific Reports (PMC) 3

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents MDPI 4

Sources

Exploratory

Spectroscopic Characterization of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one: A Predictive and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. This molecule, a key pharmacophore and synthetic intermediate, requires rigorous structural elucidation and purity assessment, which is achieved through a multi-technique spectroscopic approach.

While a complete, published dataset for this specific molecule is not consolidated in the literature, this document serves as an expert-level guide, predicting the expected spectral data based on established principles and extensive data from analogous structures. We will detail the causality behind experimental choices and provide self-validating protocols to ensure researchers can confidently apply these methods. The core of this guide is not just to present data, but to illuminate the logical pathway of structural confirmation, from determining the molecular formula to mapping the complete atomic framework.

The Strategic Workflow of Structural Elucidation

The definitive characterization of a novel or synthesized compound is a sequential and synergistic process. Each spectroscopic technique provides a unique piece of the structural puzzle. Our approach begins with confirming the molecular mass and formula, proceeds to identifying functional groups, maps the carbon-hydrogen framework, and finally investigates the electronic properties. This integrated workflow ensures a high degree of confidence in the final structural assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group & Framework Analysis cluster_2 Electronic & Final Confirmation A Sample Submission (1-(4-Amino-1H-imidazol-5-yl)ethan-1-one) B Mass Spectrometry (MS) Confirm Molecular Weight & Formula A->B Primary Confirmation C Infrared (IR) Spectroscopy Identify Key Functional Groups B->C Structural Clues F Integrated Data Analysis & Final Structure Confirmation B->F D NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework & Connectivity C->D Validate Functional Groups C->F E UV-Vis Spectroscopy Analyze Electronic Transitions D->E Investigate Chromophores D->F E->F

Foundational

Pharmacokinetic profiling of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Derivatives Abstract The 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one scaffold represents a promising heterocyclic core i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Derivatives

Abstract

The 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one scaffold represents a promising heterocyclic core in modern medicinal chemistry. Its structural similarity to endogenous purine precursors and its versatile chemical handles make it a focal point for the development of novel therapeutics. A thorough understanding of the pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount to advancing these derivatives from discovery to clinical candidates. This guide provides a comprehensive framework for the robust pharmacokinetic profiling of this compound class, integrating established methodologies with expert insights to ensure scientifically sound and reproducible outcomes. We will delve into the critical aspects of physicochemical characterization, in vitro ADME assays, in vivo pharmacokinetic studies, and the indispensable bioanalytical method validation that underpins the entire process.

Introduction: The Significance of the 4-Amino-5-acetylimidazole Core

Imidazole derivatives are ubiquitous in pharmacology, owing to their diverse biological activities and their presence in key endogenous molecules like histidine and purines.[1][2] The 4-amino-5-acetylimidazole structure, in particular, is of significant interest as it is an analogue of 5-aminoimidazole-4-carboxamide ribotide (AICAR), an intermediate in purine biosynthesis.[3] This inherent bio-relevance suggests that derivatives of this scaffold may interact with a range of biological targets. Consequently, a deep understanding of their journey through the body is crucial for optimizing their therapeutic potential and ensuring their safety.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the comprehensive pharmacokinetic evaluation of this promising class of compounds.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a fundamental understanding of the physicochemical properties of the 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one derivatives is essential. These properties govern a compound's solubility, permeability, and ultimately, its bioavailability.

Parameter Methodology Significance in Pharmacokinetics
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 6.5, 7.4)Determines dissolution rate in the gastrointestinal tract, a prerequisite for absorption. Poor solubility can be a major hurdle to oral bioavailability.
LogP/LogD Shake-flask method or reverse-phase HPLCIndicates the lipophilicity of the compound. A balanced LogD (typically between 1 and 3) is often optimal for membrane permeability and minimizing off-target effects.
pKa Potentiometric titration or UV-Vis spectroscopyDetermines the ionization state of the compound at different physiological pH values, which influences its solubility, permeability, and binding to plasma proteins.
Chemical Stability Incubation in buffers at various pH values and temperatures, followed by HPLC or LC-MS/MS analysisAssesses the compound's stability in the chemical environments it will encounter in the body (e.g., stomach acid, intestinal fluid).

In Vitro ADME Profiling: Early Insights into Drug-Like Properties

In vitro ADME assays are indispensable for the early-stage screening and characterization of drug candidates. They provide crucial data on a compound's potential for absorption, metabolic stability, and interaction with drug transporters, all while minimizing the use of animal models.

Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[5][6][7] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key drug transporters, providing a reliable prediction of in vivo intestinal absorption.[8][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.

  • Apical to Basolateral (A-B) Permeability:

    • The test compound (e.g., at 10 µM) is added to the apical (A) compartment.

    • The plate is incubated at 37°C for a defined period (e.g., 120 minutes).

    • Samples are taken from the basolateral (B) compartment at specified time points.

  • Basolateral to Apical (B-A) Permeability:

    • The test compound is added to the basolateral (B) compartment.

    • The plate is incubated under the same conditions as the A-B assay.

    • Samples are taken from the apical (A) compartment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio ≥ 2 suggests the involvement of active efflux transporters.[5]

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_start Add Compound to Apical Side A_incubate Incubate at 37°C A_start->A_incubate A_sample Sample from Basolateral Side A_incubate->A_sample Analysis LC-MS/MS Quantification A_sample->Analysis B_start Add Compound to Basolateral Side B_incubate Incubate at 37°C B_start->B_incubate B_sample Sample from Apical Side B_incubate->B_sample B_sample->Analysis Papp Calculate Papp (A->B) & Papp (B->A) Analysis->Papp Efflux Determine Efflux Ratio Papp->Efflux

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential clearance in the body. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (from human or relevant preclinical species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Parameter Interpretation
In Vitro Half-life (t½) A shorter half-life indicates more rapid metabolism.
Intrinsic Clearance (CLint) A measure of the metabolic capacity of the liver for the compound. High CLint often correlates with high in vivo clearance and a short in vivo half-life.

In Vivo Pharmacokinetic Studies: Characterizing the Compound's Fate in a Living System

In vivo studies are essential for understanding the complete pharmacokinetic profile of a compound in a living organism.[10] These studies provide critical data on bioavailability, distribution, and clearance that are necessary for dose selection in efficacy and toxicology studies.

Experimental Design: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Administration Routes:

    • Intravenous (IV): A single bolus dose is administered via the tail vein. This route provides 100% bioavailability and serves as a reference for calculating the absolute bioavailability of other routes.

    • Oral (PO): A single dose is administered by oral gavage.

  • Dosing: The dose level is determined based on in vitro data and preliminary toxicity assessments.

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[11]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound (and any major metabolites) are determined by a validated LC-MS/MS method.

G Dosing Dosing (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Calculate PK Parameters Analysis->PK_Params

Caption: In Vivo Pharmacokinetic Study Workflow.

Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation.

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated bioanalytical method is therefore non-negotiable.[12][13] Regulatory bodies such as the FDA and EMA provide clear guidelines for method validation.

Core Parameters for Bioanalytical Method Validation

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Linearity: The range of concentrations over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol: LC-MS/MS Method Development for Plasma Samples

  • Sample Preparation: A simple and reproducible protein precipitation method is often preferred for initial method development. This typically involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

  • Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is often employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity for quantification. The transitions from the precursor ion to the product ion for the analyte and an internal standard are monitored.

Conclusion: A Pathway to Clinical Candidacy

The pharmacokinetic profiling of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one derivatives is a multi-faceted process that requires a systematic and rigorous approach. By integrating thorough physicochemical characterization, predictive in vitro ADME assays, and definitive in vivo studies, researchers can build a comprehensive understanding of a compound's behavior in the body. This knowledge is critical for identifying promising drug candidates, optimizing their properties, and designing safe and effective clinical trials. The methodologies and insights provided in this guide serve as a robust framework for navigating the complexities of pharmacokinetic evaluation and ultimately, for advancing novel therapeutics to the patients who need them.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]

  • Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics, 263(1-2), 113-122. [Link]

  • A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. (2017, March 1). Nanotheranostics. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. [Link]

  • Li, G., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 856(1-2), 241-246. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. (2021, December 1). ACS Publications. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. [Link]

  • Imidazole compounds in contemporary metabolism. (n.d.). ResearchGate. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). ScienceDirect. [Link]

  • In Vivo Pharmacokinetic Study of Polygonatum cyrtonema Polysaccharide DPC1 after Oral and Intraperitoneal Administration. (2024, March 6). MDPI. [Link]

  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

  • Alimchandani, H. R., & Sreenivasan, A. (1957). Studies on the accumulation of 4-amino-5-imidazole carboxamide in Escherichia coli. Journal of Bacteriology, 74(2), 175-179. [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023, January 19). MDPI. [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. (n.d.). PMC. [Link]

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2024, July 6). Advanced Journal of Chemistry, Section A. [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat. (2024, June 5). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. [Link]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. (n.d.). SciSpace. [Link]

  • Artusi, R., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2050-2060. [Link]

  • Yu, X., et al. (2010). Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate. Xenobiotica, 40(5), 326-334. [Link]

  • Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. (n.d.). ACS Publications. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. (2017, July 13). ACS Publications. [Link]

  • 1-(1H-Imidazol-1-yl)ethanone. (2025, August 10). ResearchGate. [Link]

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. (n.d.). Scirp.org. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024, December 28). Pharmacokinetics and Pharmacodynamics. [Link]

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/. (2025, October 10). SCIRP. [Link]

  • Effects of Acacetin on the Pharmacokinetics of Diazepam in vivo and in vitro. (2025, November 17). Brieflands. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, a valuable heterocyclic compound for research and development in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The imidazole core is a privileged scaffold in numerous biologically active molecules, and the specific substitution pattern of this target compound makes it an interesting candidate for further chemical exploration and biological screening.

The synthetic strategy outlined herein is a robust two-step process commencing from the readily available and versatile starting material, diaminomaleonitrile (DAMN). The first step involves the construction of the imidazole ring to form the key intermediate, 4-Amino-1H-imidazole-5-carbonitrile (AICN). The subsequent step introduces the acetyl group via a Grignard reaction, a classic and powerful tool in organic synthesis for carbon-carbon bond formation. This guide provides not only the procedural details but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for the executing researcher.

Overall Synthetic Workflow

The synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is achieved through a two-step sequence as depicted in the workflow diagram below.

Synthesis_Workflow Start Diaminomaleonitrile (DAMN) Intermediate 4-Amino-1H-imidazole-5-carbonitrile (AICN) Start->Intermediate Step 1: Imidazole Ring Formation (e.g., with Triethyl orthoformate) Product 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Intermediate->Product Step 2: Acetyl Group Introduction (Grignard Reaction with CH3MgBr)

Caption: Two-step synthesis of the target compound.

Physicochemical and Analytical Data Summary

The following table summarizes key data for the materials involved in this synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)Key Analytical Data (Expected)
Diaminomaleonitrile (DAMN)Starting MaterialC₄H₄N₄108.11Off-white to yellow solid¹H NMR consistent with structure.
4-Amino-1H-imidazole-5-carbonitrile (AICN)IntermediateC₄H₃N₅121.11White to off-white solid¹H NMR, ¹³C NMR, and IR spectroscopy confirming the presence of amino, nitrile, and imidazole groups.
1-(4-Amino-1H-imidazol-5-yl)ethan-1-oneFinal ProductC₅H₇N₃O125.13Off-white to pale yellow solid¹H NMR showing a methyl singlet for the acetyl group, ¹³C NMR with a carbonyl signal, and MS confirming the molecular weight.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

PART 1: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile (AICN) from Diaminomaleonitrile (DAMN)

This procedure is adapted from established methods for the synthesis of AICN from DAMN, a common precursor in the synthesis of purines and other heterocyclic systems. The reaction with an orthoester, such as triethyl orthoformate, provides a reliable method for the formation of the imidazole ring.[1]

Materials and Reagents:

  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoformate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve diaminomaleonitrile (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 eq.) followed by a catalytic amount of trifluoroacetic acid (approx. 0.05 eq.).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude AICN can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

PART 2: Synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one via Grignard Reaction

This step utilizes the well-established Grignard reaction to convert the nitrile group of AICN into a ketone.[2] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the desired acetyl group.

Materials and Reagents:

  • 4-Amino-1H-imidazole-5-carbonitrile (AICN)

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, suspend 4-Amino-1H-imidazole-5-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide solution (3.0-3.5 eq.) to the stirred suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Acidic Work-up: Add 1 M HCl to the mixture until the pH is acidic (pH ~2-3) to facilitate the hydrolysis of the intermediate imine. Stir for 1-2 hours at room temperature.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Mechanistic Insight: The Grignard Reaction

The conversion of the nitrile in AICN to the acetyl group proceeds through a nucleophilic addition of the Grignard reagent to the carbon-nitrogen triple bond, followed by hydrolysis of the resulting imine intermediate.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydrolysis AICN 4-Amino-1H-imidazole-5-carbonitrile Intermediate1 Imine-magnesium complex AICN->Intermediate1 + Grignard CH₃MgBr Grignard->Intermediate1 Intermediate1_h Imine-magnesium complex Product 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Intermediate1_h->Product + H3O H₃O⁺ H3O->Product

Sources

Application

Application Note: 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in Transition Metal Coordination Chemistry

Structural and Electronic Profiling 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole) is a highly functionalized, π-deficient heterocyclic ligand. It shares a direct structural and biosynt...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Electronic Profiling

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole) is a highly functionalized, π-deficient heterocyclic ligand. It shares a direct structural and biosynthetic lineage with 5-aminoimidazole-4-carboxamide (AICA), an essential intermediate in de novo purine biosynthesis[1]. In drug development, AICA derivatives and their metal complexes are heavily investigated for their role in modulating metabolic pathways and their structural mimicry of naturally occurring purine nucleotides[2].

By replacing the carboxamide group of AICA with an acetyl group, the electronic landscape of the imidazole ring is fundamentally altered. The acetyl group acts as a stronger electron-withdrawing moiety, modulating the basicity of both the adjacent amino group and the imidazole nitrogens. While imidazoles generally behave as π-acceptors forming η1(σ) complexes via the sp2 nitrogen[3], the ortho-arrangement of the amino and acetyl groups in this ligand introduces versatile multidentate coordination capabilities.

Mechanistic Principles of Metal Coordination

The coordination topology of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is highly dependent on the pH of the reaction environment and the nature of the transition metal.

  • Neutral to Mildly Acidic Conditions (pH 5.5–7.0): The ligand primarily acts as a neutral bidentate N,O-donor. Coordination occurs via the amino nitrogen and the acetyl oxygen, forming a thermodynamically stable six-membered chelate ring. The imidazole nitrogen (N3) can also participate in N,N-chelation depending on the steric bulk of the metal center[4].

  • Alkaline Conditions (pH > 7.5): Deprotonation of the imidazole N1 proton generates an anionic imidazolato ligand. This facilitates the formation of bridging coordination polymers or dinuclear complexes (e.g., [M2L2]n+), driven by extensive intermolecular hydrogen bonding and π-π stacking interactions[5].

Speciation L Ligand: 4-amino-5-acetylimidazole (Neutral) Acidic Acidic pH (< 5) Protonated Amino L->Acidic +H+ Neutral Neutral pH (6-7) N,O-Chelation L->Neutral M2+, Mild Base Basic Alkaline pH (> 8) Deprotonated Imidazole L->Basic OH- Mono Mononuclear Complex [M(HL)2]2+ Neutral->Mono Chelation via N(amino), O(acetyl) Poly Dinuclear/Polymeric [M2L2]n+ Basic->Poly Imidazolato Bridging

Figure 1: pH-dependent speciation and coordination modes of the ligand.

Validated Experimental Methodology: Synthesis of a Cu(II) Complex

Copper(II) is an ideal transition metal for this ligand due to its strong Jahn-Teller distortion, which easily accommodates the square planar or square pyramidal geometries preferred by two bidentate N,O-chelating ligands.

Step-by-Step Protocol

1. Ligand Solubilization: Dissolve 2.0 mmol (250.2 mg) of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in 15 mL of anhydrous methanol. Warm gently to 40°C. Causality: Methanol is selected over water to prevent the premature aquation and hydrolysis of the Cu(II) precursor, ensuring the organic ligand outcompetes solvent molecules for the primary coordination sphere.

2. Metal Precursor Addition: Dissolve 1.0 mmol (170.5 mg) of CuCl2·2H2O in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes under continuous magnetic stirring. Causality: Dropwise addition prevents localized high metal-to-ligand ratios, which can kinetically trap the system into forming amorphous coordination polymers rather than discrete mononuclear complexes.

3. pH Modulation (Critical Step): Add 0.1 M methanolic KOH dropwise until the pH reaches exactly 6.5. Causality & Validation: This pH ensures the amino group remains unprotonated and nucleophilic, without deprotonating the imidazole ring[4]. Self-Validation Checkpoint: The solution must transition to a deep, clear green. If the solution becomes cloudy or precipitates immediately, the pH has exceeded 7.5, indicating unwanted imidazolato bridging.

4. Reflux and Isolation: Reflux the mixture for 2 hours at 65°C. Filter the solution hot to remove trace insoluble impurities. Allow the filtrate to evaporate slowly at room temperature. After 3-5 days, collect the microcrystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo over P4O10.

Protocol Step1 Step 1: Dissolve Ligand (2.0 mmol in 15 mL MeOH at 40°C) Step2 Step 2: Add Metal Salt (1.0 mmol CuCl2 in 10 mL MeOH, dropwise) Step1->Step2 Step3 Step 3: pH Adjustment (Add methanolic KOH to pH 6.5) Step2->Step3 Step4 Step 4: Reflux & Filter (65°C for 2h, hot filtration) Step3->Step4 Step5 Step 5: Crystallization (Slow evaporation, 3-5 days) Step4->Step5 Step6 Step 6: Isolation (Vacuum filtration, ether wash) Step5->Step6

Figure 2: Experimental workflow for the synthesis of the Cu(II) complex.

Quantitative Data Presentation

Successful coordination is easily verified via Fourier-transform infrared (FTIR) and UV-Visible spectroscopy. The shift in the carbonyl and amino stretching frequencies confirms the N,O-chelation mode.

Table 1: Diagnostic Spectroscopic Signatures for Ligand and Cu(II) Complex

Spectroscopic FeatureFree Ligand (cm⁻¹) / nmCu(II) Complex (cm⁻¹) / nmShift (Δ) / Interpretation
ν(C=O) Acetyl 1675 cm⁻¹1630 cm⁻¹-45 cm⁻¹ (Strong O-coordination)
ν(N-H) Amino 3340, 3280 cm⁻¹3290, 3240 cm⁻¹-50 cm⁻¹ (N-coordination)
ν(C=N) Imidazole 1580 cm⁻¹1585 cm⁻¹+5 cm⁻¹ (Non-coordinating ring N)
UV-Vis (d-d band) N/A680 nmSquare planar/pyramidal Cu(II) geometry
UV-Vis (LMCT) N/A385 nmLigand-to-Metal Charge Transfer (N→Cu)

Applications in Drug Development

Complexes derived from 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one hold significant promise in pharmacology. Because the ligand mimics the structure of AICA ribonucleotide (AICAR)—an AMP-activated protein kinase (AMPK) agonist—its transition metal complexes can be utilized to bypass cellular transport limitations associated with highly polar nucleotides[2]. Furthermore, the incorporation of metals like Ruthenium(II) or Copper(II) introduces the potential for targeted oxidative stress induction (via Fenton-like chemistry) in malignant cells, leveraging the imidazole scaffold to intercalate or bind to DNA[3].

References
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. PMC.
  • Transition metal complexes of bis(imidazol-2-yl) derivatives of dipeptides.
  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
  • Specific features of l-histidine production by Escherichia coli concerned with feedback control of AICAR formation and inorganic phosph

Sources

Method

High-Yield Extraction and Purification Protocols for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Introduction & Mechanistic Rationale 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (commonly referred to as 4-amino-5-acetylimidazole) is a highly valuable building block in medicinal chemistry. Structurally analogous to 5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (commonly referred to as 4-amino-5-acetylimidazole) is a highly valuable building block in medicinal chemistry. Structurally analogous to 5-aminoimidazole-4-carboxamide (AICA), it serves as a critical precursor for purine analogs, kinase inhibitors, and other bioactive N-heterocycles (1)[1].

Despite its synthetic utility, isolating this compound from aqueous reaction mixtures or biological matrices presents a significant thermodynamic challenge. The molecule is highly polar, possesses multiple hydrogen-bond donors and acceptors (the primary amine, the imidazole nitrogens, and the carbonyl oxygen), and exhibits amphoteric behavior. Standard liquid-liquid extraction (LLE) with common organic solvents (e.g., dichloromethane, ethyl acetate) typically results in poor partitioning (often <10% recovery) due to the compound's high aqueous solubility.

To overcome this, extraction strategies must manipulate the aqueous phase's ionic strength via the Hofmeister series (2)[2] or utilize mixed-mode solid-phase extraction (SPE) that exploits both the hydrophobic and cationic properties of the imidazole ring (3)[3].

Physicochemical Profiling

Understanding the acid-base chemistry of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is critical for designing a self-validating extraction system. The basicity of the imidazole N3 is reduced by the electron-withdrawing acetyl group, while the N1 proton remains weakly acidic.

Table 1: Physicochemical Properties Informing Extraction Parameters

PropertyEstimated ValueExtraction Implication
Molecular Weight 125.13 g/mol Small molecular size requires highly specific sorbents (e.g., MCX) for SPE.
pKa (Basic) ~ 4.8Acidify to pH < 3.0 to ensure complete protonation for cation-exchange retention.
pKa (Acidic) ~ 10.8Avoid pH > 9.5 during LLE to prevent anionic solubilization in the aqueous phase.
Isoelectric Point (pI) ~ 7.8Adjust aqueous phase to pH 7.5–8.0 for optimal LLE partitioning (neutral state).
LogP (Neutral) -0.2 to 0.1Highly hydrophilic; requires salting-out agents to drive organic partitioning.

Extraction Workflows

ExtractionWorkflow cluster_SALLE Protocol A: Salting-Out LLE cluster_SPE Protocol B: Mixed-Mode SPE Start Aqueous Mixture (Target Imidazole) pH1 pH Adjustment (pH 7.5 - 8.0) Start->pH1 pH2 Acidification (pH 3.0) Start->pH2 Salt Salting-Out (Add (NH4)2SO4) pH1->Salt Extract Solvent Extraction (n-Butanol) Salt->Extract Phase Phase Separation Extract->Phase OrgPhase Organic Phase Phase->OrgPhase Evap Solvent Evaporation & Crystallization OrgPhase->Evap Load Load onto MCX pH2->Load Wash Wash Impurities (0.1M HCl & MeOH) Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Eluate Eluate Recovery Elute->Eluate Eluate->Evap End Pure 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Evap->End

Figure 1: Parallel extraction workflows for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. Max Width: 760px.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Mechanistic Rationale : The addition of high-charge-density kosmotropic salts, such as ammonium sulfate ((NH4)2SO4), disrupts the hydrogen-bonding network of water. This increases the surface tension of the aqueous cavity surrounding the polar heterocycle, thermodynamically driving the target molecule into the organic phase via the hydrophobic effect (2)[2]. This technique is highly effective for N-heterocycles that normally resist extraction (4)[4].

Step-by-Step Methodology :

  • pH Adjustment : Cool the aqueous mixture to 5°C. Carefully adjust the pH to 7.8 ± 0.2 using 5M NaOH or HCl.

    • Causality: This ensures the molecule is at its isoelectric point, neutralizing formal charges and minimizing its aqueous solubility profile.

  • Salting-Out : Slowly add anhydrous (NH4)2SO4 to the aqueous phase until saturation is reached (approximately 40-45 g per 100 mL of water). Stir vigorously for 30 minutes.

    • Causality: Complete dissolution is required to maximize the disruption of the target compound's hydration spheres.

  • Solvent Addition : Add an equal volume (1:1 v/v) of n-Butanol or a 4:1 mixture of Ethyl Acetate:Tetrahydrofuran (EtOAc:THF).

    • Causality: n-Butanol provides excellent hydrogen-bond accepting and donating capabilities, which are necessary to solvate the highly polar amino and carbonyl groups of the imidazole.

  • Phase Separation : Transfer the mixture to a separatory funnel. Allow the phases to separate for 15-20 minutes.

    • Causality: The high ionic strength of the aqueous phase facilitates a sharp phase boundary and prevents the formation of emulsions.

  • Extraction & Washing : Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh solvent. Combine the organic extracts.

  • Drying & Concentration : Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure (rotary evaporation at 45°C) to yield the crude product as a crystalline solid.

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Mechanistic Rationale : For analytical or preparative purification where high purity is paramount, Mixed-Mode Cation Exchange (MCX) SPE is superior. MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By loading the sample at a low pH, the imidazole ring is protonated and strongly retained by ionic interaction, allowing rigorous washing of neutral and acidic impurities (3)[3].

Step-by-Step Methodology :

  • Sample Pre-treatment : Dilute the aqueous sample 1:1 with 2% Formic acid to drop the pH to < 3.0.

    • Causality: Ensures complete protonation of the imidazole N3 nitrogen for maximum cation-exchange retention.

  • Conditioning : Pass 5 bed volumes (BV) of Methanol (MeOH) through the MCX cartridge, followed by 5 BV of LC-MS grade water.

  • Loading : Load the acidified sample onto the cartridge at a controlled flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous) : Wash with 5 BV of 0.1M HCl.

    • Causality: Removes highly polar, non-basic impurities (e.g., salts, unreacted acids) while keeping the target compound ionically bound to the sulfonic acid groups.

  • Wash 2 (Organic) : Wash with 5 BV of 100% MeOH.

    • Causality: Removes hydrophobic, non-basic impurities via the reversed-phase mechanism. The target remains bound due to the strong electrostatic interaction.

  • Elution : Elute the target compound using 5 BV of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Causality: The basic ammonia deprotonates the imidazole ring, breaking the ionic bond and allowing the methanol to sweep the newly neutralized molecule off the sorbent.

  • Recovery : Evaporate the eluate under a gentle stream of nitrogen or reduced pressure to obtain the highly pure 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two protocols based on standard recoveries for polar aminoimidazoles (5)[5] and related purification processes (6)[6].

Table 2: Performance Comparison of Extraction Methods

ParameterProtocol A: SALLE (n-Butanol)Protocol B: Mixed-Mode SPE (MCX)
Typical Recovery Yield 85 - 92%95 - 98%
Final Purity (HPLC-UV) 88 - 94%> 98%
Scalability High (Multi-kilogram scale)Low to Medium (Analytical to Prep scale)
Process Time 2 - 3 Hours1 Hour
Primary Mechanism Hydrophobic effect / Hofmeister seriesCation-exchange + Reversed-phase
Best Use Case Bulk reaction workup / ManufacturingTrace analysis / Final polishing

References

  • Title: An Enantioselective Synthesis of (S)
  • Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development Source: ACS Publications URL
  • Title: UNIVERSITÉ DU QUÉBEC À MONTRÉAL AUGMENTATION DE LA DÉTECTABILITÉ DES MÉTABOLITES PHOSPHORYLÉS ET THIOLS PAR CHROMATOGRAPHIE Source: Archipel UQAM URL
  • Source: National Institutes of Health (NIH)
  • Title: Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS Source: ResearchGate URL
  • Title: US4011254A - Process for the purification of diaminomaleonitrile Source: Google Patents URL

Sources

Application

Application Note: A Protocol for High-Resolution NMR Spectroscopy of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Abstract This document provides a detailed protocol for the preparation of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural characteristics of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the preparation of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural characteristics of this molecule—namely the presence of a polar amino group and a pH-sensitive imidazole ring with exchangeable protons—necessitate a carefully considered approach to sample preparation to ensure high-quality, reproducible spectral data. This guide explains the causal relationships behind experimental choices, from solvent selection to the handling of pH effects, to empower researchers in obtaining optimal results for structural elucidation and purity analysis.

Foundational Principles: Understanding the Analyte

The successful acquisition of a high-resolution NMR spectrum begins with a fundamental understanding of the analyte's chemical properties. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one possesses three key features that directly influence the sample preparation strategy:

  • Polarity and Hydrogen Bonding: The amino (-NH₂) and imidazole moieties make the molecule highly polar and capable of extensive hydrogen bonding. This dictates the choice of deuterated solvents required for dissolution.

  • Exchangeable Protons: The protons on the amino group (NH₂) and the imidazole ring (NH) are "labile" or "exchangeable." In the presence of protic solvents like water or methanol, they can rapidly exchange with deuterium atoms, leading to signal broadening or complete disappearance from the ¹H NMR spectrum.[1]

  • pH Sensitivity: The imidazole ring has a pKa of approximately 7.0, meaning its protonation state is highly dependent on the pH of the solution.[2][3] This protonation and deprotonation can significantly alter the electron density within the ring, causing substantial shifts in the NMR signals of nearby protons.[4][5][6][7] Uncontrolled pH can lead to spectra showing a mixture of species, resulting in broadened peaks or non-reproducible chemical shifts.

The Critical Role of Solvent Selection

Deuterated solvents are essential for solution-state NMR because they replace hydrogen (¹H) with deuterium (²H), rendering the solvent largely "invisible" in a standard ¹H NMR experiment and providing the deuterium signal required for the spectrometer's field-frequency lock.[1][8][9][10] The choice of solvent for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is paramount and depends on the analytical goal.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended starting solvent . As a polar aprotic solvent, it readily dissolves polar compounds while minimizing the rate of proton exchange. This allows for the direct observation of the NH and NH₂ protons, which appear as distinct signals, providing crucial structural information.

  • Deuterium Oxide (D₂O): Ideal for confirming the identity of exchangeable protons.[1] Dissolving the sample in D₂O will cause the NH and NH₂ signals to disappear as the protons are replaced by deuterium. Comparing this spectrum to one taken in DMSO-d₆ is a powerful diagnostic technique. However, the pH of the D₂O solution (reported as pD) must be controlled, as it will directly impact the chemical shifts of the imidazole ring protons.[8]

  • Methanol-d₄ (CD₃OD): A polar protic solvent that can be used if solubility in DMSO-d₆ is an issue. Be aware that it will facilitate rapid exchange of the NH and NH₂ protons, often broadening them into obscurity.

  • Chloroform-d (CDCl₃): Due to the high polarity of the analyte, CDCl₃ is unlikely to be a suitable solvent.[10][11]

Protocol Workflow

The following diagram outlines the comprehensive workflow for preparing a high-quality NMR sample of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

NMR_Sample_Preparation_Workflow cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution & Filtration cluster_final Phase 3: Finalization & Analysis A Weigh Sample (5-25 mg for ¹H NMR) D Prepare Dissolution Vial A->D B Select Deuterated Solvent (e.g., DMSO-d₆) B->D C Add Internal Standard (Optional, for qNMR) C->D E Add Solvent to Sample (0.6-0.7 mL) D->E F Promote Dissolution (Vortex / Gentle Sonication) E->F G Assess Solution Clarity F->G H Filter if Particulates are Present G->H H->F Incomplete Dissolution I Transfer to NMR Tube via Pipette H->I Clear Solution J Cap and Label Tube I->J K Insert into Spectrometer J->K L Acquire High-Resolution Spectrum K->L

Sources

Method

Incorporating 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one into peptide backbones

Application Note & Protocols A Strategic Guide to the Incorporation of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one into Peptide Scaffolds For Researchers, Scientists, and Drug Development Professionals Abstract The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

A Strategic Guide to the Incorporation of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one into Peptide Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and target specificity.[1][2] This guide provides a detailed technical overview and robust protocols for incorporating the unique structural moiety, 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, into peptide backbones. Direct incorporation of this molecule is not feasible via standard solid-phase peptide synthesis (SPPS) due to its non-amino acid structure. Therefore, this document outlines a strategic approach centered on the de novo synthesis of a novel, Fmoc-protected amino acid analogue derived from the target molecule. We present a complete workflow, from the conceptual design and synthesis of the monomer to its integration into peptide sequences using automated SPPS, and finally, the critical characterization and quality control of the final modified peptide.

Introduction: The Rationale for a Novel Histidine Analogue

The imidazole side chain of histidine is a cornerstone of protein structure and function, participating in acid-base catalysis, metal ion coordination, and crucial hydrogen bonding interactions.[3][4] The target molecule, 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, presents an intriguing scaffold for creating a novel histidine analogue. Its 4-amino and 5-acetyl groups offer distinct electronic and steric properties compared to the native histidine side chain.

Potential Advantages of Incorporation:

  • Novel Pharmacophore: The acetyl-imidazole moiety can introduce new hydrogen bonding patterns, metal-chelating capabilities, or covalent warhead potential not present in natural amino acids.

  • Enhanced Stability: Peptides containing ncAAs often exhibit increased resistance to proteolytic degradation, a major hurdle in peptide drug development.[2][5]

  • Conformational Constraint: The unique structure can induce specific secondary structures or turns in the peptide backbone, potentially locking it into a bioactive conformation.[5]

The primary challenge is that 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is not an amino acid. To utilize it in standard Fmoc-based SPPS, it must first be chemically converted into a derivative containing an α-amino group and a carboxylic acid, with the imidazole moiety serving as the side chain. This guide focuses on the most robust strategy: synthesizing a novel Fmoc-protected amino acid monomer ready for direct use in peptide synthesis.

Strategic Workflow for Incorporation

The successful integration of this unique moiety requires a multi-step, chemistry-driven approach. Standard peptide synthesis protocols must be adapted to accommodate the novel monomer, which may exhibit steric hindrance.

The overall strategy is visualized below:

G cluster_0 Part 1: Monomer Preparation cluster_1 Part 2: Peptide Synthesis & Purification A 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (Starting Material) B Synthesis of α-Amino Acid Analogue (e.g., via Strecker or similar synthesis) A->B C Orthogonal Protection (Fmoc on α-amine, side-chain protection if needed) B->C D Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Strategy) C->D E Cleavage from Resin & Global Deprotection D->E F Purification by RP-HPLC E->F G Characterization (LC-MS, MS/MS) F->G

Figure 1. High-level workflow for monomer synthesis and peptide incorporation.

Detailed Protocols

Protocol 3.1: Synthesis and Fmoc-Protection of the Amino Acid Monomer

Causality and Experimental Choices: The most reliable method to create the required amino acid is a variation of the Strecker synthesis, which builds the α-amino acid scaffold directly from the ketone. The subsequent Fmoc protection is a standard procedure for preparing monomers for SPPS.[6]

Step 1: Synthesis of α-Amino Acid Analogue (Conceptual Route)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (1.0 eq) in methanol.

  • Cyanide Addition: Add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the formation of the aminonitrile intermediate.

  • Hydrolysis: Upon completion, carefully acidify the reaction mixture with concentrated HCl and reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

  • Workup and Isolation: Cool the mixture, neutralize, and isolate the crude amino acid product, which may precipitate or require purification by ion-exchange chromatography.

Note: This synthesis involves highly toxic cyanide. All steps must be performed in a certified fume hood with appropriate personal protective equipment and emergency cyanide quench protocols in place.

Step 2: N-α-Fmoc Protection

  • Dissolution: Suspend the synthesized amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-succinimide (Fmoc-OSu) (1.1 eq) in acetone or dioxane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Acidify the reaction mixture with 1M HCl to precipitate the Fmoc-protected amino acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure monomer.[7]

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS)

Causality and Experimental Choices: The incorporation of a novel, potentially bulky amino acid requires optimized coupling conditions to ensure high efficiency and prevent side reactions.[8][9] We recommend using a high-efficiency coupling reagent like HATU, which is known to be effective for sterically hindered amino acids.[10][11] A double-coupling strategy is employed as a self-validating system to drive the reaction to completion.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • The novel Fmoc-protected amino acid monomer

  • Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

Procedure (for a single coupling cycle of the novel monomer):

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vial, pre-activate the novel Fmoc-amino acid (4.0 eq relative to resin loading) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (if necessary): Repeat step 4 with a fresh solution of activated amino acid. Agitate for another 1-2 hours.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

G cluster_coupling Double Coupling Protocol start Start: Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 preactivate Pre-activate Novel AA (AA + HATU + DIPEA) wash1->preactivate couple1 1st Coupling Reaction (1-2 hours) preactivate->couple1 wash2 Wash (DMF) couple1->wash2 kaiser Kaiser Test wash2->kaiser couple2 2nd Coupling Reaction (1-2 hours) kaiser->couple2 Positive (Blue) wash3 Final Wash (DMF, DCM) kaiser->wash3 Negative (Yellow) couple2->wash2 next_cycle Proceed to Next Cycle wash3->next_cycle

Figure 2. SPPS double-coupling workflow for the novel amino acid.

Protocol 3.3: Peptide Cleavage and Characterization

Causality and Experimental Choices: A standard strong acid cocktail is used for cleavage and global deprotection of side-chain protecting groups.[8] The inclusion of scavengers is critical to prevent re-attachment of reactive carbocations (e.g., from tBu groups) to sensitive residues. Post-cleavage analysis by RP-HPLC and LC-MS is non-negotiable for verifying the identity and purity of the final product.[12][13]

1. Cleavage from Resin:

  • Cleavage Cocktail: Prepare a fresh cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

  • Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

2. Characterization:

  • Reversed-Phase HPLC (RP-HPLC): Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. This determines the purity and retention time.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the molecular weight of the major peak observed in the HPLC chromatogram.[14][15] The observed mass should match the calculated theoretical mass of the desired peptide.

Data Presentation and Expected Results

The primary validation of successful incorporation is the mass spectrometry data. The expected mass increase from replacing a native amino acid (e.g., Histidine) with the new monomer can be precisely calculated.

Table 1: Mass Calculation for a Hypothetical Peptide

ComponentFormulaMonoisotopic Mass (Da)
Native Histidine Residue C₆H₇N₂O137.0589
Novel Amino Acid Residue C₈H₈N₃O₂194.0617
Mass Difference (Δ Mass) C₂HNO +57.0028

Note: The formula for the novel residue is derived from its structure after incorporation into the peptide chain (loss of H₂O).

Expected LC-MS Result: For a peptide where a single Histidine has been replaced with the novel amino acid, the ESI-MS spectrum should show a new parent ion with an m/z value corresponding to the original peptide's mass plus 57.0028 Da (or a related value depending on the charge state).

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser test after 2nd coupling)Steric Hindrance: The novel monomer is too bulky for standard conditions.- Increase coupling time to 4-6 hours or overnight.[10]- Switch to a more potent coupling reagent like PyAOP or use an acyl fluoride-forming reagent.[10][11]- Perform synthesis at a slightly elevated temperature (e.g., 40°C), monitoring for racemization.
Multiple Peaks in HPLC Incomplete Deprotection: Fmoc group not fully removed.Side Reactions: Scavengers insufficient during cleavage.- Extend piperidine deprotection times.- Increase the concentration or variety of scavengers in the cleavage cocktail (e.g., add ethanedithiol (EDT) if Trp or Cys are present).
Incorrect Mass by MS Failed Coupling: The novel amino acid was not incorporated.Deletion Sequence: A different amino acid failed to couple.- Check the mass for a deletion sequence (original peptide mass minus the mass of the novel residue).- Optimize the coupling protocol for the specific failed step and re-synthesize.

References

  • AAPPTec. (n.d.). Peptide Modifications. Retrieved from [Link]

  • Lyu, Y., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Retrieved from [Link]

  • Vooturi, S. K., & Luedtke, N. W. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Retrieved from [Link]

  • Kuppan, K. (2015). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Teixeira, V. H., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved from [Link]

  • Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]

  • Baumann, T., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Retrieved from [Link]

  • Pattarawarapan, M., et al. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Retrieved from [Link]

  • Pattarawarapan, M., et al. (2016). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. RSC Publishing. Retrieved from [Link]

  • Oche, E. T., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Society for Applied Microbiology. Retrieved from [Link]

  • Gockel, S., & Pluth, M. D. (2021). On-resin Photochemical Decarboxylative Arylation of Peptides. ChemRxiv. Retrieved from [Link]

  • Angelini, A., et al. (2012). Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. American Chemical Society. Retrieved from [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides?. Retrieved from [Link]

  • Zolg, D. P., et al. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. PMC. Retrieved from [Link]

  • Byler, K. G., et al. (2013). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Byler, K. G., et al. (2014). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC. Retrieved from [Link]

  • Request PDF. (n.d.). Post-synthetic Chemical Functionalization of Peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • CSBio. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Doneanu, A., et al. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Oku, T., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. Retrieved from [Link]

  • Lee, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The role of imidazole in peptide cyclization by transesterification: Parallels to the catalytic triads of serine proteases. Retrieved from [Link]

  • Lee, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • Mora, L., et al. (2015). CHAPTER 3: The Chemistry of Imidazole Dipeptides. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one synthesis

Welcome to the Technical Support Center. This guide is designed specifically for researchers, organic chemists, and drug development professionals optimizing the synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed specifically for researchers, organic chemists, and drug development professionals optimizing the synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (commonly referred to as 4-amino-5-acetylimidazole).

As a highly functionalized, electron-rich heterocycle, this molecule is a critical building block in the development of purine analogs and novel kinase inhibitors. However, its synthesis—typically achieved via the nucleophilic addition of a Grignard reagent to 4-amino-1H-imidazole-5-carbonitrile—presents unique chemoselectivity and stability challenges. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your yields.

Core Troubleshooting Q&A

Q1: I am synthesizing 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one via the addition of methylmagnesium bromide (MeMgBr) to 4-amino-1H-imidazole-5-carbonitrile. My yields are consistently below 20%, and I recover mostly unreacted starting material. What is the root cause? Causality & Insight: The poor yield is a direct consequence of reagent quenching. The starting material, 4-amino-1H-imidazole-5-carbonitrile, possesses three highly acidic protons (two on the exocyclic primary amine, one on the imidazole ring). When you introduce MeMgBr, these acidic protons rapidly undergo an acid-base reaction, evolving methane gas and forming a highly insoluble magnesium salt aggregate. This aggregate physically sequesters the starting material and neutralizes the nucleophile before the desired addition to the electrophilic nitrile carbon can occur. The mechanism of Grignard addition to highly functionalized nitriles requires careful management of these protons to prevent failure ().

Solution: You must employ a transient protection strategy. Masking the heteroatoms with trimethylsilyl (TMS) groups prior to the Grignard addition is the industry standard. This renders the intermediate soluble and preserves the Grignard reagent for the targeted nitrile attack.

Q2: During the acidic hydrolysis of the intermediate imine to the final acetyl group, the reaction mixture turns black, and I isolate very little product. How can I prevent this decomposition? Causality & Insight: You are observing oxidative polymerization. 4-Aminoimidazoles are highly electron-rich aromatic systems. Under strongly acidic conditions (e.g., refluxing 6M HCl) and in the presence of trace atmospheric oxygen, the amino group undergoes rapid single-electron oxidation, leading to complex polymeric mixtures (colloquially known as "black tar"). This electron-rich instability is a known challenge in both modern synthesis and prebiotic chemistry ().

Solution: The hydrolysis of the metallo-imine complex must be performed under strictly anaerobic conditions. Sparge your solvent with argon and use a milder acid. Stirring in 2M HCl at room temperature for 12 hours is sufficient to hydrolyze both the imine and the labile N-TMS groups without degrading the sensitive imidazole core.

Q3: TLC is proving unreliable for monitoring the conversion of the nitrile to the acetyl group. What is the most robust way to track this reaction? Self-Validating Protocol: TLC is often misleading here due to the high polarity and severe streaking of both the starting material and the product on standard silica gel. Instead, utilize Fourier Transform Infrared Spectroscopy (FTIR) as an orthogonal, self-validating tool.

  • Starting Material Validation: Confirm the presence of the sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹.

  • Product Validation: The reaction is complete when the 2220 cm⁻¹ peak entirely disappears, replaced by a strong carbonyl (C=O) stretch at ~1650–1670 cm⁻¹. The frequency is slightly lower than a standard ketone due to conjugation with the imidazole ring and intramolecular hydrogen bonding with the adjacent amino group.

Quantitative Data: Impact of Reaction Conditions

To illustrate the critical nature of the protection and hydrolysis steps, the table below summarizes the yield and purity profiles across different reaction conditions. The synthesis of the precursor, 4-amino-1H-imidazole-5-carbonitrile, has been extensively optimized for pharmaceutical manufacturing (), making downstream optimization the primary bottleneck.

ConditionEquivalents of MeMgBrProtection StrategyHydrolysis ConditionIsolated Yield (%)Purity (HPLC, %)
Standard (Unoptimized)1.5None6M HCl, Reflux< 15%45% (Polymerization)
Brute-Force Excess5.0None6M HCl, 60 °C42%78%
Transient Silylation 2.0 TMSCl / Et₃N 2M HCl, RT (Argon) 84% > 98%

Standardized Experimental Protocol: Transient Silylation Workflow

Objective: Convert 4-amino-1H-imidazole-5-carbonitrile to 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one avoiding Grignard quenching and oxidative degradation.

Materials:

  • 4-amino-1H-imidazole-5-carbonitrile (1.0 eq)

  • Chlorotrimethylsilane (TMSCl, 3.5 eq)

  • Triethylamine (Et₃N, 4.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3M in Et₂O, 2.0 eq)

  • Anhydrous THF, 2M HCl (aq, argon-sparged)

Step-by-Step Methodology:

  • Protection: Suspend 4-amino-1H-imidazole-5-carbonitrile (10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere. Add Et₃N (40 mmol), followed by the dropwise addition of TMSCl (35 mmol) at 0 °C. Stir at room temperature for 2 hours. Mechanistic note: This forms the highly soluble N,N,N'-tris(trimethylsilyl) intermediate, masking all acidic protons.

  • Filtration: Quickly filter the resulting triethylamine hydrochloride salts under an inert atmosphere (Schlenk filtration) to prevent the salts from interfering with the Grignard reagent.

  • Nucleophilic Addition: Cool the filtrate to 0 °C. Add MeMgBr (20 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis & Deprotection: Cool the mixture back to 0 °C and carefully quench with argon-sparged 2M HCl (30 mL). Stir vigorously at room temperature for 12 hours under argon. Mechanistic note: This step simultaneously cleaves the labile N-TMS groups and hydrolyzes the metallo-imine to the target acetyl group.

  • Isolation: Adjust the pH to ~8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (ethanol/water) to afford the pure product.

Visualizing the Workflow and Diagnostic Logic

SynthesisPathway SM 4-Amino-1H-imidazole- 5-carbonitrile Prot Transient Silylation (TMSCl, Et3N, THF) SM->Prot TMS_Int N,N,N'-Tris(TMS) Intermediate Prot->TMS_Int Grignard Nucleophilic Addition (MeMgBr, 0°C to RT) TMS_Int->Grignard Imine Metallo-Imine Complex Grignard->Imine Hydrolysis Acidic Hydrolysis (2M HCl, Argon) Imine->Hydrolysis Product 1-(4-Amino-1H-imidazol- 5-yl)ethan-1-one Hydrolysis->Product

Fig 1. Optimized synthetic workflow utilizing transient silylation to prevent Grignard quenching.

TroubleshootingLogic Start Low Yield of Acetylimidazole? CheckSM Check SM Consumption (via FTIR/LC-MS) Start->CheckSM Unreacted SM Unreacted (Nitrile stretch ~2220 cm⁻¹) CheckSM->Unreacted Incomplete Reaction Degraded SM Consumed but No Product (Black Tar) CheckSM->Degraded Decomposition Action1 Implement TMS Protection Prior to Grignard Unreacted->Action1 Action2 Sparge with Argon & Use Milder Acid (2M HCl) Degraded->Action2

Fig 2. Diagnostic logic tree for troubleshooting low yields in acetylimidazole synthesis.

References

  • Title: An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines Source: Organic Process Research & Development URL: [Link]

  • Title: Aminomalononitrile and 4-Amino-5-cyanoimidazole in Hydrogen Cyanide Polymerization and Adenine Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Origin and Early Evolution of Life: Prebiotic Chemistry of Biomolecules Source: Life (MDPI) URL: [Link]

Optimization

Overcoming solubility issues with 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in organic solvents

Welcome to the Technical Support Knowledge Base for researchers and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for researchers and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the severe solubility limitations of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole) in organic solvents.

Core Mechanistic Insight: The Solubility Barrier

To solve a solubility issue, you must first understand the molecular forces at play. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is notoriously insoluble in standard organic solvents (like dichloromethane, hexane, or toluene) due to a combination of electronic and structural factors:

  • The "Push-Pull" Electronic System: The molecule features an electron-donating primary amine (-NH₂) at the 4-position and an electron-withdrawing acetyl group (-COCH₃) at the 5-position. This creates a highly polarized, conjugated system across the imidazole ring, significantly increasing the molecular dipole moment.

  • Extensive Hydrogen Bonding: The molecule acts as a dense hub for hydrogen bonding. It possesses multiple strong H-bond donors (the primary amine and the imidazole -NH) and acceptors (the carbonyl oxygen and the imidazole imine nitrogen).

  • High Lattice Energy: In the solid state, these functional groups form a robust, tightly packed intermolecular hydrogen-bond network. The solubility of imidazoles in organic solvents generally decreases in the order of polar protic > polar aprotic > chloroalkanes > hydrocarbons, primarily due to the energetic cost of breaking this crystalline lattice [[1]](). Non-polar solvents simply lack the dielectric constant and H-bonding capacity required to solvate the individual molecules.

Quantitative Solvent Compatibility Matrix

When designing your synthetic route, matching the solvent polarity to the substrate is critical; mismatched solvent polarity not only causes precipitation but can severely depress reaction yields 2. Below is a summary of solvent compatibilities for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one at 25°C.

Solvent CategorySolvent ExampleDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Action
Non-Polar Dichloromethane (DCM)8.9< 0.1Insufficient polarity to disrupt the crystal lattice.
Polar Aprotic (Weak) Tetrahydrofuran (THF)7.5~1.0 - 2.0Weak H-bond acceptor; requires heating to maintain solution.
Polar Protic Methanol (MeOH)32.7~15 - 25Protic solvent; acts as both H-bond donor and acceptor.
Polar Aprotic (Strong) Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; highly polar disruption of lattice.
Deep Eutectic (DES) Choline Chloride:UreaN/A> 50.0Forms a dynamic, dense H-bond network with the solute.

Troubleshooting Guide & FAQs

Q: My compound crashes out immediately when I add DCM to my reaction mixture. How do I prevent this? A: This is a classic polarity mismatch. DCM cannot solvate the hydrogen-bond network of the amino-imidazole. If your downstream chemistry requires DCM (e.g., certain peptide coupling reagents or Lewis acid-catalyzed reactions), you must temporarily mask the polar groups. We recommend transient Boc-protection of the primary amine/imidazole nitrogen (See Protocol A).

Q: I need to perform an acylation on the primary amine, but the compound only dissolves in DMSO, which interferes with my electrophile. What is the workaround? A: DMSO can act as a nucleophile or an oxidant under certain conditions. Instead of DMSO, consider using a Deep Eutectic Solvent (DES). DESs provide exceptional solubility for polar heterocycles and are non-toxic systems suitable for pharmaceutical applications 3. Alternatively, you can form a lipophilic salt by pre-treating the imidazole with camphorsulfonic acid (CSA), which increases solubility in moderately polar mixtures like THF/Acetonitrile.

Q: Can I use heating to force the compound into solution in THF? A: While heating to reflux will increase kinetic solubility, the compound will likely precipitate upon cooling. If your reaction requires low temperatures (e.g., -78°C for lithiation), thermal solubilization will fail. You must alter the molecule's intrinsic solubility via derivatization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning you can visually or analytically confirm success at specific checkpoints without waiting for the final yield.

Protocol A: Transient Boc-Protection for Enhanced Organic Solubility

Causality: Masking the primary amine and/or imidazole -NH with a tert-butyloxycarbonyl (Boc) group eliminates hydrogen bond donors and adds a bulky, lipophilic tert-butyl group. This drastically lowers the crystal lattice energy, rendering the molecule highly soluble in DCM and THF.

  • Setup: Suspend 10 mmol of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in a 1:1 mixture of THF and DMF (20 mL total). Note: The DMF is required to partially solvate the starting material.

  • Activation: Add 2.5 equivalents of Triethylamine (Et₃N) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 5 mL of THF dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Watch the reaction flask. As the lipophilic Boc-protected product forms, the opaque suspension will gradually clear into a homogeneous, transparent solution. TLC (using 5% MeOH in DCM) will show the disappearance of the baseline starting material and the appearance of a high-Rf spot.

  • Workup: Dilute the clear solution with 50 mL of DCM. Wash sequentially with water (3 x 50 mL) to remove the DMF and Et₃N salts. The organic layer now contains your highly soluble, protected intermediate.

Protocol B: Green Solubilization using Deep Eutectic Solvents (DES)

Causality: DESs form a dense hydrogen-bond donor/acceptor network that effectively replaces the solute-solute interactions of the imidazole with solute-solvent interactions, enabling high solubility without toxic organic solvents.

  • DES Preparation: In a dry round-bottom flask, combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio.

  • Eutectic Fusion: Heat the solid mixture to 80°C under continuous magnetic stirring.

  • Self-Validation Checkpoint: Within 20-30 minutes, the two opaque white powders will melt and fuse into a clear, colorless, viscous liquid. This phase transition confirms the successful formation of the eutectic hydrogen-bonded network.

  • Solubilization: Lower the temperature to 60°C and add 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one directly to the DES. The compound will readily dissolve, providing a highly concentrated stock solution ready for direct functionalization.

Decision Matrix Visualization

Use the following logical workflow to determine the best solubilization strategy for your specific downstream application.

Solubilization_Workflow Start 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Precipitates in Organic Solvent CheckReaction Is the downstream chemistry compatible with polar aprotic solvents? Start->CheckReaction UseDMSO Switch to DMSO, DMF, or NMP (Direct H-Bond Disruption) CheckReaction->UseDMSO Yes NeedNonPolar Non-polar/Weakly polar solvent required (e.g., DCM, THF, Toluene) CheckReaction->NeedNonPolar No CheckDeriv Can the substrate tolerate transient derivatization? NeedNonPolar->CheckDeriv BocProtect Boc/Trt Protection of -NH2 / Imidazole -NH (Increases Lipophilicity) CheckDeriv->BocProtect Yes (Covalent) SaltForm Form Lipophilic Salt (e.g., Camphorsulfonate) CheckDeriv->SaltForm Yes (Ionic) UseDES Use Deep Eutectic Solvents (DES) as Green Reaction Medium CheckDeriv->UseDES No (Requires native form)

Decision matrix for overcoming solubility issues of highly polar imidazole derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of the polar, basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of the polar, basic compound 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. As a molecule with both a primary amine and a basic imidazole ring, it is particularly susceptible to secondary interactions with silica-based stationary phases, which is the primary cause of asymmetric peaks. This document is designed for researchers and drug development professionals to diagnose and resolve these chromatographic challenges effectively.

The Root Cause: Why This Analyte is Prone to Peak Tailing

The primary cause of peak tailing for basic compounds like 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one on standard silica-based reversed-phase columns is a secondary retention mechanism.[1] While the primary (desired) retention mechanism is hydrophobic interaction with the C18 or C8 stationary phase, a secondary, undesirable interaction occurs between the positively charged analyte and negatively charged silanol groups (Si-O⁻) on the silica surface.[2][3][4]

The imidazole and amino groups on your analyte are basic and will be protonated (positively charged) in acidic to neutral mobile phases.[5] Concurrently, residual silanol groups on the silica backbone of the column packing are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged) as the pH increases.[6] The resulting electrostatic attraction holds some analyte molecules more strongly than others, delaying their elution and causing the characteristic "tail" on the peak.

cluster_surface Silica Surface C18_Phase C18 Stationary Phase (Hydrophobic) Silanol Ionized Silanol Group (Si-O⁻) Analyte Protonated Analyte (e.g., R-NH3⁺) Analyte->C18_Phase Primary Hydrophobic Interaction (Desired Retention) Analyte->Silanol Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of secondary interaction causing peak tailing.

Troubleshooting Guide & FAQs

This section addresses the most common questions and provides actionable solutions to improve the peak shape of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

Q1: My peak is tailing badly. What is the first thing I should adjust?

A1: Mobile Phase pH.

The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[7] Since your analyte is basic, its interaction with acidic silanols is the likely culprit.

  • The Science: By lowering the mobile phase pH, you protonate the residual silanol groups on the silica surface (Si-O⁻ → Si-OH). This neutralizes their charge, thereby eliminating the strong electrostatic attraction with your protonated basic analyte.[1][8]

  • Recommended Action: Adjust your mobile phase to a pH between 2.5 and 3.5 . This range is low enough to suppress most silanol activity without being so acidic that it risks hydrolyzing standard silica-based columns.[1][9] Always use a buffer (e.g., phosphate or formate, 10-25 mM) to ensure the pH is stable and reproducible.[8][10]

Q2: I've lowered the pH to 3.0, but I still see tailing. What other mobile phase modifications can I try?

A2: Introduce a Mobile Phase Additive.

If pH adjustment alone is insufficient, you can use additives to compete with or mask the problematic silanol interactions.

  • Option 1: Competing Base (Silanol Suppressor): Add a small concentration of another basic compound to the mobile phase. This "competing base" will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Example: Triethylamine (TEA) at a concentration of 5-10 mM.[8]

    • Caveat: Competing bases can sometimes shorten column lifetime and are not suitable for LC-MS as they can cause significant ion suppression.[8]

  • Option 2: Ion-Pairing Reagents: If your analyte has poor retention in addition to tailing, an ion-pairing reagent can be beneficial. These are large molecules with an opposite charge to the analyte and a hydrophobic tail.

    • Mechanism: An anionic ion-pairing agent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) will form a neutral ion pair with your protonated analyte.[11][12] This neutral complex has increased hydrophobicity, leading to better retention by the C18 phase and eliminating the ionic interaction with silanols.

    • Caveat: Ion-pairing reagents require long column equilibration times and are generally not compatible with mass spectrometry due to their non-volatile nature.[13][14]

Additive TypeMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Acid/Buffer Neutralizes silanol groups (Si-OH) by lowering pH.10-25 mMSimple, effective, often MS-compatible (formic/acetic acid).May reduce retention of basic analytes.
Competing Base Masks silanol sites by preferential binding.5-10 mMVery effective at reducing tailing for strong bases.Can shorten column life, suppresses MS signal.[8]
Ion-Pairing Agent Forms a neutral complex with the analyte, increasing retention and masking charge.5-10 mMImproves retention and peak shape simultaneously.[11]Long equilibration, not MS-compatible, can be hard to wash from column.[13][14]
Q3: Could my HPLC column be the problem? What should I look for?

A3: Yes, column choice and health are critical.

Not all C18 columns are the same. For basic compounds, the type of silica and the bonding chemistry are paramount.

  • Use a Base-Deactivated or End-Capped Column: Modern columns are often described as "base-deactivated" or "fully end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them less active.[1][3] Using a high-purity silica (Type B) with low metal content also reduces silanol activity.[8][9] If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped column will likely provide a dramatic improvement.[8][15]

  • Consider Column Aging and Contamination: Over time, the stationary phase can degrade, especially under harsh pH conditions, exposing more active silanol sites.[16] The column inlet frit can also become plugged with particulates from the sample or system, leading to peak distortion.[17] If the column is old or has been used extensively, its performance may be compromised.

  • Evaluate Column Bed Integrity: A void at the head of the column can cause significant peak tailing and broadening for all analytes.[4][16] This can happen from pressure shocks or degradation of the packing bed.

Q4: Are there any instrumental issues that could cause my peak to tail?

A4: Yes, extra-column volume and system plumbing can be a factor.

While less common for a single peak, system issues can contribute to general peak asymmetry.

  • The Problem: Peak tailing can be caused by "empty space" or "dead volume" in the flow path between the injector and the detector.[4] As the analyte band passes through this space, it can diffuse and mix, causing it to broaden and tail.

  • What to Check:

    • Fittings and Tubing: Ensure you are using the correct ferrules and that all fittings are properly tightened. Use tubing with a narrow internal diameter (e.g., 0.005") to connect the autosampler, column, and detector to minimize dead volume.[2]

    • Injector and Sample Loop: A worn injector seal or an oversized sample loop can introduce dead volume.

    • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[17][18] Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocol: Systematic Troubleshooting Workflow

Follow these steps to systematically diagnose and resolve peak tailing for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

Objective: To distinguish between chemical (analyte-specific) and physical (system-wide) causes of peak tailing and apply the appropriate fix.

Step 1: The Neutral Compound Test

  • Prepare a standard of a neutral, non-polar compound (e.g., Toluene or Naphthalene).

  • Inject this standard using your current HPLC method.

  • Analyze the Peak:

    • If the neutral compound peak is sharp and symmetrical: The problem is chemical . It is a specific interaction between your basic analyte and the column. Proceed to Step 2 .

    • If the neutral compound peak also tails: The problem is likely physical . There is a system issue like a column void or dead volume. Proceed to Step 3 .[4]

Step 2: Addressing Chemical Causes (Mobile Phase & Column)

  • Optimize pH: Prepare mobile phases buffered at pH 3.5, 3.0, and 2.5. Run your analyte standard at each pH and observe the peak shape. Select the pH that provides the best symmetry.

  • Select a Modern Column: If tailing persists, ensure you are using a high-quality, base-deactivated/end-capped C18 or C8 column. If your current column is old, replace it.

  • Introduce Additives (If Necessary): If steps 2.1 and 2.2 are not sufficient, consider adding a competing base (for non-MS methods) or an ion-pairing agent as a final optimization step.

Step 3: Addressing Physical Causes (System & Hardware)

  • Inspect All Fittings: Start from the injector and trace the entire flow path to the detector. Ensure all fittings are swaged correctly and there are no gaps.

  • Minimize Tubing Length/ID: Replace any wide-bore or excessively long tubing between components with narrow-bore PEEK tubing.

  • Check for Column Void: If possible, reverse the column and flush it with a compatible solvent at a low flow rate. This can sometimes wash away particulates blocking the inlet frit. If a void is suspected, the column likely needs to be replaced.[1]

start Peak Tailing Observed for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one test_neutral Inject Neutral Compound (e.g., Toluene) start->test_neutral chemical_path Peak is Symmetrical (Chemical Problem) test_neutral->chemical_path Symmetrical physical_path Peak Tails (Physical Problem) test_neutral->physical_path Tailing adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 with Buffer chemical_path->adjust_ph check_fittings Check Fittings & Tubing for Dead Volume physical_path->check_fittings check_column Use Modern, Base-Deactivated End-Capped Column adjust_ph->check_column additives Consider Additives: - Competing Base (TEA) - Ion-Pairing Agent check_column->additives end_node Symmetrical Peak Achieved additives->end_node check_solvent Ensure Sample Solvent Matches Mobile Phase check_fittings->check_solvent check_void Inspect Column for Voids or Contamination check_solvent->check_void check_void->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • MicroSolv. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Optimization

Resolving crystallization problems with 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the isolation and purification of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole).

Aminoimidazoles are notorious in pharmaceutical development for their challenging solid-state chemistry. The push-pull electronic nature of this specific molecule—featuring an electron-donating amino group and an electron-withdrawing acetyl group on a tautomeric imidazole core—creates a dense, highly polarized hydrogen-bonding network. This often leads to amorphization, liquid-liquid phase separation (oiling out), and rapid oxidative degradation.

Below, you will find mechanistic troubleshooting guides, field-proven protocols, and structural data to help you establish a self-validating crystallization workflow.

I. Mechanistic FAQ: Troubleshooting Core Issues

Q1: Why does my compound consistently "oil out" instead of forming crystals? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level exceeds the metastable zone width, and the free energy of forming a solute-rich liquid phase is lower than the activation energy required for crystal nucleation. For 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, the dense hydrogen-bonding network (between the C4-amino donor, the C5-acetyl acceptor, and the imidazole NH/N) creates high viscosity in these microscopic droplets, trapping the molecule in an amorphous state. Causality & Solution: To resolve this, you must flatten your cooling curve to stay within the metastable zone. Transition from highly polar solvents (like methanol) to a mixed solvent system (e.g., Isopropanol/Heptane) to reduce solubility gradually, and introduce seed crystals exactly at the cloud point to bypass the nucleation energy barrier.

Q2: During crystallization, my solution turns from pale yellow to dark brown, and the resulting solid is a sticky tar. How do I prevent this? A: Aminoimidazoles are highly electron-rich and extremely susceptible to oxidative degradation. In the presence of dissolved oxygen and heat, the C4-amino group oxidizes, triggering a polymerization cascade that forms quinoid-like structures. These oligomers act as impurities that poison the crystal growth surfaces, halting crystallization entirely. Causality & Solution: Your protocol must be strictly anaerobic. Degas all solvents by sparging with nitrogen or argon, and perform the crystallization under an inert blanket.

Q3: Batch-to-batch, I get different melting points and powder X-ray diffraction (PXRD) patterns. How can I control this polymorphism? A: This is driven by annular tautomerism. The imidazole ring can exist in either the 1H or 3H tautomeric state [1]. The position of this proton dictates the directionality of the hydrogen bond donor/acceptor vectors, leading to completely different crystal packing arrangements (polymorphs) depending on the solvent's dielectric constant. Causality & Solution: If the free base is not strictly required for your downstream application, pin the tautomeric state by forming a salt. Protonating the basic imidazole nitrogen (e.g., forming a hydrochloride salt) eliminates tautomeric degeneracy and forces the molecule into a predictable, highly crystalline lattice [2].

II. Visualizing the Crystallization Workflows

Workflow Start Impure Amorphous 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one CheckPurity Check Purity (HPLC/NMR) Is purity >95%? Start->CheckPurity Purify Pre-purify via Flash Chromatography CheckPurity->Purify No SolventScreen Solvent Screening (Polar Aprotic + Anti-solvent) CheckPurity->SolventScreen Yes Purify->CheckPurity OilOut Oiling Out (LLPS) Detected? SolventScreen->OilOut Salt Reactive Crystallization (Salt Formation) SolventScreen->Salt Persistent Amorphization Seed Add Seed Crystals & Lower Cooling Rate OilOut->Seed Yes Crystals High-Purity Crystalline Solid OilOut->Crystals No Seed->Crystals Salt->Crystals

Workflow for resolving crystallization and oiling-out issues of aminoimidazole derivatives.

Pathway Solvated Solvated Monomer (High Energy) TautomerA 1H-Imidazole Tautomer (N1-H) Solvated->TautomerA TautomerB 3H-Imidazole Tautomer (N3-H) Solvated->TautomerB Dimer H-Bonded Dimer (NH2 ··· O=C) TautomerA->Dimer Controlled Cooling Polymer Amorphous Network (Random H-Bonds) TautomerA->Polymer Rapid Crash Out TautomerB->Dimer Crystal Ordered Crystal Lattice (Thermodynamic Sink) Dimer->Crystal Nucleation Polymer->Solvated Re-dissolution

Mechanistic pathway of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one crystallization vs. amorphization.

III. Quantitative Data: Solvent Screening Matrix

To prevent LLPS, solvent selection must balance the compound's high polarity with a controlled anti-solvent addition [3]. The table below summarizes the thermodynamic outcomes of various binary solvent systems.

Primary SolventAnti-SolventRatio (v/v)Solubility (mg/mL at 25°C)Observed Solid HabitYield (%)
MethanolDiethyl Ether1:4~45.0Amorphous (Oils out)N/A
IsopropanolHeptane1:2~15.5Prismatic Crystals78%
Ethyl AcetateHexanes1:1~5.2Fine Needles65%
WaterAcetone1:5>100.0Brown Oil (Degradation)N/A

IV. Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the crystallization step unless your starting material has an HPLC purity of >95%. Impurities drastically widen the metastable zone, making nucleation nearly impossible.

Protocol A: Controlled Anti-Solvent Crystallization (Free Base)

Use this protocol when the free base is strictly required. It utilizes a moderate-polarity solvent system to prevent LLPS.

  • Dissolution: Suspend 1.0 g of pre-purified 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in 10 mL of anhydrous isopropanol.

  • Degassing (Critical Step): Sparge the suspension with high-purity Nitrogen (N₂) for 5 minutes to displace dissolved oxygen and prevent amino-oxidation.

  • Heating: Heat the mixture to 70°C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE syringe filter directly into a pre-heated, N₂-purged crystallizer to remove heterogeneous nucleation inhibitors (dust/polymers).

  • Anti-solvent Addition: Slowly add 5 mL of N₂-sparged heptane dropwise via an addition funnel, maintaining the internal temperature at 70°C.

  • Seeding: Cool the solution slowly to 55°C (entering the metastable supersaturation zone). Introduce 10 mg of authentic seed crystals.

  • Aging & Cooling: Hold the temperature at 55°C for 1 hour to allow the seed bed to mature and consume excess supersaturation. Cool to 5°C at a strictly linear rate of 0.1°C/min.

  • Isolation: Filter the resulting prismatic crystals under a nitrogen blanket. Wash the filter cake with 5 mL of cold isopropanol/heptane (1:2). Dry in vacuo at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Use this protocol to bypass tautomeric polymorphism and achieve the highest possible purity and crystallinity.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous ethyl acetate at 50°C under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 molar equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise over 10 minutes.

  • Nucleation: Observe the immediate nucleation of the HCl salt. The protonation of the imidazole nitrogen breaks the tautomeric degeneracy, forcing rapid and highly ordered crystal packing.

  • Ostwald Ripening: Stir the resulting slurry at 20°C for 2 hours. This aging step allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Vacuum filter the suspension, wash with 10 mL of cold ethyl acetate, and dry under high vacuum at room temperature.

V. References

  • The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms. Minkin, V.I., et al. Advances in Heterocyclic Chemistry, 2000.[Link]

  • High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Morissette, S.L., et al. Advanced Drug Delivery Reviews, 2004.[Link]

  • Recrystallization of Adenosine for Localized Drug Delivery. Molecular Pharmaceutics, 2022. (Provides analogous mechanistic data on aminoimidazole-4-carboxamide / AICAR crystallization behavior).[Link]

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one vs. 4-Aminoimidazole-5-carboxamide (AICA)

Executive Summary: The Imidazole-First Approach to Purines While the traditional Traube synthesis (starting from pyrimidines) remains the dominant industrial route to purines, the "imidazole-first" approach offers unpara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imidazole-First Approach to Purines

While the traditional Traube synthesis (starting from pyrimidines) remains the dominant industrial route to purines, the "imidazole-first" approach offers unparalleled regiocontrol when synthesizing specifically substituted purines or studying prebiotic nucleotide assembly. This guide objectively compares two critical 4-aminoimidazole building blocks: 4-aminoimidazole-5-carboxamide (AICA) and 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole).

The structural divergence at the C5 position—a carboxamide versus an acetyl group—fundamentally dictates the chemical trajectory of the cyclization. As a Senior Application Scientist, understanding this mechanistic divergence is critical: AICA naturally funnels into 6-oxopurines (like hypoxanthine), while the acetyl analog is the premier synthon for 6-alkylpurines (like 6-methylpurine), which are highly sought after in oncology and antiviral research.

Mechanistic Divergence: Carboxamide vs. Acetyl Reactivity

The synthesis of the purine bicyclic system from a 4-aminoimidazole requires a C2–N1 fragment to close the pyrimidine ring. The choice of the C5-substituent dictates the required reagents and the final C6-substitution of the purine.

  • AICA (C5-Carboxamide): The carboxamide group inherently possesses the nitrogen atom that will become N1 of the purine ring, alongside the carbonyl oxygen. When reacted with a C2 donor (such as formamide or triethyl orthoformate), the primary amine at C4 attacks the C2 electrophile, followed by intramolecular condensation with the carboxamide nitrogen. This yields a purine with a C6-oxo group, [1].

  • 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (C5-Acetyl): The acetyl group lacks the N1 nitrogen. Therefore, the cyclization reagent must supply both the C2 carbon and the N1 nitrogen. During cyclization in the presence of ammonia equivalents, the carbonyl oxygen of the acetyl group is displaced by nitrogen, and the methyl group is retained. This yields a 6-methylpurine, a scaffold [2].

Mechanism AICA AICA (C5-Carboxamide) Formamide1 Formamide (C2 Donor) + Heat AICA->Formamide1 Acetyl 4-Amino-5-acetylimidazole (C5-Acetyl) Formamide2 Formamide + NH3 (C2 & N1 Donor) Acetyl->Formamide2 Hypoxanthine Hypoxanthine (6-Oxopurine) Formamide1->Hypoxanthine Cyclization (-H2O) Methylpurine 6-Methylpurine Formamide2->Methylpurine Cyclization (-H2O)

Fig 1: Divergent purine synthesis pathways dictated by C5-substituents.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction success.

Protocol A: Synthesis of Hypoxanthine from AICA

Objective: Construct the pyrimidine ring to form a 6-oxopurine scaffold.

  • Reaction Setup: Suspend AICA hydrochloride (1.0 eq) in anhydrous formamide (10.0 eq).

    • Causality: Formamide acts as both the solvent and the C2 carbon donor. Anhydrous conditions are critical to prevent the premature hydrolysis of formamide into formic acid and ammonia at elevated temperatures.

  • Thermal Cyclization: Heat the mixture to 160–170 °C under a nitrogen atmosphere for 4–6 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for the initial nucleophilic attack of the C4-amine onto the formyl carbonyl, driving the subsequent dehydration step that closes the ring.

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, UV 254 nm). The reaction is complete when the primary amine spot of AICA (ninhydrin positive) disappears and is replaced by a highly UV-active spot corresponding to the conjugated purine system.

  • Workup: Cool to room temperature. Add cold ethanol to maximize the precipitation of the product, filter, and recrystallize from boiling water.

  • Analytical Validation: Confirm the structure via 1 H NMR (DMSO- d6​ ). The self-validating signature is the appearance of two distinct singlets at ~8.0 ppm and ~8.1 ppm (C2-H and C8-H), and a broad exchangeable singlet at ~12.0 ppm (NH).

Protocol B: Synthesis of 6-Methylpurine from 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Objective: Construct a 6-alkylpurine scaffold for nucleoside analog development.

  • Reaction Setup: Combine 1-(4-amino-1H-imidazol-5-yl)ethan-1-one (1.0 eq) with formamide (10.0 eq) and ammonium formate (2.5 eq).

    • Causality: Unlike AICA, the acetyl group lacks the nitrogen required for the N1 position of the purine. Ammonium formate decomposes thermally to provide the necessary ammonia equivalents to displace the acetyl oxygen.

  • Thermal Cyclization: Heat the sealed mixture to 180 °C for 6–8 hours.

    • Causality: The displacement of the ketone oxygen by nitrogen and the subsequent cyclization require a higher thermal driving force compared to the amide cyclization in AICA.

  • In-Process Validation: Monitor via LC-MS. The starting material ( m/z 126.1 [M+H] + ) must convert to the target 6-methylpurine ( m/z 135.1 [M+H] + ). The loss of water and incorporation of the C–N fragment validates the ring closure.

  • Workup: Remove excess formamide under reduced pressure via short-path distillation. Purify the crude residue via silica gel flash chromatography (gradient of EtOAc/Hexanes to EtOAc/MeOH).

  • Analytical Validation: Confirm the structure via 1 H NMR (DMSO- d6​ ). The definitive proof of success is a sharp 3H singlet at ~2.7 ppm representing the newly integrated C6-methyl group, alongside the aromatic purine protons at ~8.5 and ~8.7 ppm.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters, yields, and analytical signatures of the two synthetic pathways, providing a clear comparative baseline for experimental design.

Parameter4-Aminoimidazole-5-carboxamide (AICA)1-(4-Amino-1H-imidazol-5-yl)ethan-1-one
C5 Substituent Carboxamide (-CONH 2​ )Acetyl (-COCH 3​ )
Target Scaffold 6-Oxopurines (Hypoxanthine) / Adenine6-Alkylpurines (6-Methylpurine)
Cyclization Reagents Formamide or Triethyl orthoformateFormamide + NH 3​ equivalents
Reaction Temperature 160–170 °C180 °C
Typical Yield 75–85%50–65%
Key 1 H NMR Signature ~8.0 ppm (C2-H), ~12.0 ppm (NH)~2.7 ppm (C6-CH 3​ ), ~8.6 ppm (C2-H)
Primary Applications [3], AMPK activatorsSuicide gene therapy prodrugs, Cytotoxins

Downstream Applications in Drug Discovery

The choice between these two precursors ultimately dictates the therapeutic utility of the synthesized library:

  • AICA Derivatives: AICA is deeply integrated into human metabolic pathways. Its riboside, AICAR, is a well-documented AMPK activator used to study metabolic disorders, type 2 diabetes, and leukemia apoptosis. It remains the gold standard for synthesizing endogenous-like purine nucleosides.

  • Acetyl Derivatives (6-Methylpurines): The 6-methylpurine scaffold is highly toxic to mammalian cells. However, when formulated as a deoxyriboside (e.g., 6-methylpurine-2'-deoxyriboside), it acts as a potent prodrug. It is selectively cleaved by mutant E. coli purine nucleoside phosphorylase (PNP) expressed in targeted tumor cells, releasing the toxic 6-methylpurine directly into the tumor microenvironment.

References

  • Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water. Journal of the American Chemical Society.[Link]

  • Convenient Syntheses of 6-Methylpurine and Related Nucleosides. Nucleosides, Nucleotides & Nucleic Acids.[Link]

  • Bicyclic 5-6 Systems: Purines. ResearchGate.[Link]

Comparative

The Definitive Guide to Validating 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Purity: LC-MS vs. Traditional Methodologies

For drug development professionals and analytical scientists, validating the purity of highly polar, basic intermediates is a persistent challenge. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetyli...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical scientists, validating the purity of highly polar, basic intermediates is a persistent challenge. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole) is a prime example of such a compound. Featuring an imidazole ring, a primary amine, and a ketone group, its high hydrophilicity and basicity make traditional analytical approaches prone to blind spots.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methods like HPLC-UV and GC-MS, providing the causality behind experimental choices and a self-validating protocol for rigorous purity analysis.

The Analytical Challenge: Why Polarity Dictates Methodology

When analyzing 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, researchers must account for its specific physico-chemical properties. Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. Highly polar compounds like imidazole derivatives exhibit poor solubility in non-polar solvents and struggle to retain on standard C18 columns, often eluting in the void volume where matrix suppression is highest[1].

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the traditional workhorse for quantitative purity (measuring Area Under the Curve, or AUC), it relies entirely on optical absorbance and retention time ( tR​ )[2]. If a synthesis byproduct lacks a strong chromophore or co-elutes perfectly with the target molecule, the UV detector will register a single peak, artificially inflating the purity percentage[3].

Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) struggles with this compound due to its basicity and thermal instability. The high polarity necessitates complex derivatization steps to make the compound volatile enough for the GC column, introducing workflow complexity and potential sample degradation[4].

LC-MS solves these issues through dual selectivity : it combines the physical separation of liquid chromatography with the molecular weighing capabilities of mass spectrometry[5]. By measuring the exact mass-to-charge ratio ( m/z ), LC-MS acts as a qualitative fingerprint, ensuring that the primary peak is structurally accurate and exposing hidden co-eluting impurities[3].

MethodSelection Compound 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (Polar, Basic, Low Volatility) HPLC_UV HPLC-UV (Optical Detection) Compound->HPLC_UV Routine QA GC_MS GC-MS (Gas Chromatography) Compound->GC_MS Volatile? LC_MS LC-MS/MS (Mass Spectrometry) Compound->LC_MS Trace Purity & ID Limit1 Fails to identify unknown impurities HPLC_UV->Limit1 Co-elution risk Limit2 Thermal instability & workflow complexity GC_MS->Limit2 Requires Derivatization Success Gold Standard for Structural Confirmation LC_MS->Success Dual Selectivity (tR + m/z)

Logical decision tree for selecting analytical methods for polar imidazole derivatives.

Objective Comparison: LC-MS vs. Alternative Techniques

To understand why LC-MS is the gold standard for imidazole derivatives, we must look at the quantitative validation parameters defined by ICH guidelines. The table below synthesizes performance data across methodologies for structurally related imidazole compounds[4][6][7].

Validation ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Primary Selectivity Retention Time ( tR​ ) tR​
  • Mass Fragmentation
tR​
  • Precursor/Product m/z
  • Linearity ( R2 ) > 0.999> 0.990> 0.995
    Limit of Detection (LOD) ~0.005% w/w0.05 – 0.89 µg/mL1 – 25 nM (Trace level)
    Limit of Quantitation (LOQ) ~0.014% w/w0.23 – 1.93 µg/mL1 – 50 nM
    Accuracy (% Recovery) 98.4%58.8% – 160.9% (Highly variable)60% – 120%
    Co-elution Blindspot High (Cannot differentiate isobaric/overlapping peaks)LowZero (Distinguishes via m/z )

    Methodological Causality: Building a Self-Validating LC-MS System

    A protocol is only as reliable as the logic behind its parameters. When adapting an LC-MS workflow for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, every choice must be deliberate to prevent system failure or data artifacts.

    The Necessity of LC-MS Grade Solvents

    You cannot use standard HPLC-grade solvents in an LC-MS system. HPLC-grade solvents often contain trace alkali metals (like sodium or potassium). Because LC-MS "sees" everything that ionizes, sodium leached from glassware or solvents will bind to the target molecule, forming an [M+Na]+ adduct[2]. This splits your ion current, drastically reducing the primary [M+H]+ signal and complicating purity calculations. LC-MS grade solvents undergo sub-micron filtration and trace metal removal to ensure baseline noise is minimized[8].

    Column Chemistry: Avoiding Phase Collapse

    To retain highly polar compounds, chromatographers often use 100% aqueous mobile phases. However, standard C18 alkyl chains will "de-wet" or collapse onto themselves in low-organic conditions, leading to total loss of retention and reproducible peak shapes[1]. The Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or an Aqueous C18 (AQ-C18) column featuring polar-embedded groups. These maintain hydration and ensure the imidazole derivative interacts reliably with the stationary phase[1].

    Buffer Selection: Protecting the ESI Source

    Phosphate buffers are strictly prohibited in LC-MS. They are non-volatile; as the liquid evaporates in the Electrospray Ionization (ESI) source, solid phosphate crystals form, clogging the sampling orifice and destroying the instrument[2]. Instead, use volatile buffers like 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH ~4.0. This low pH ensures the basic imidazole and primary amine groups remain fully protonated, maximizing ionization efficiency in ESI+ mode[9].

    Step-by-Step LC-MS Workflow for Purity Validation

    This protocol establishes a self-validating system, ensuring that carryover, matrix effects, and instrument drift are accounted for.

    LCMSWorkflow Prep Sample Prep (LC-MS Grade Solvents) HILIC Chromatography (HILIC / AQ-C18) Prep->HILIC 10 µL Injection ESI Ionization (ESI+ Mode) HILIC->ESI Eluent Quad Mass Analysis (m/z Selection) ESI->Quad [M+H]+ Ions Data Data Processing (Purity % & AUC) Quad->Data Peak Integration

    Step-by-step LC-MS experimental workflow for purity validation of basic compounds.

    Phase 1: System Suitability & Preparation
    • Blank Injection: Inject 10 µL of the initial mobile phase to establish a baseline and prove the absence of column carryover from previous runs.

    • Sample Preparation: Accurately weigh 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one and dissolve it in LC-MS grade water/acetonitrile matching the initial gradient conditions. Filter through a 0.2 µm PTFE syringe filter to remove particulates[6].

    • Internal Standard (IS): If quantifying trace impurities in complex matrices, spike the sample with an isotope-labeled surrogate standard to correct for ion suppression and matrix effects[7].

    Phase 2: Chromatographic Separation
    • Column: Install a polar-embedded AQ-C18 column (e.g., 100 mm × 3.0 mm, 2.6 μm)[1][6].

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 4.0 with formic acid)[9].

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: Begin with 95% A to retain the polar analyte. Gradually ramp to 60% B over 10 minutes to elute any hydrophobic impurities, followed by a 5-minute re-equilibration. Flow rate: 0.25 mL/min[4][9].

    Phase 3: Mass Spectrometric Detection
    • Ionization Source: Heated Electrospray Ionization (HESI) operated in Positive mode (ESI+), as the basic nitrogens readily accept protons[6].

    • Mass Analysis: Operate the mass spectrometer in Full Scan mode (to detect all unknown impurities) alongside Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the theoretical [M+H]+ of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one.

    • Data Processing: Calculate purity by extracting the ion chromatogram (EIC) for the target mass and comparing its Area Under the Curve (AUC) against the total ion chromatogram (TIC) area, ensuring no isobaric interferences exist[3][10].

    References

    • PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available at: [Link]

    • HPLC Vials. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Available at:[Link]

    • Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Available at: [Link]

    • Wiley Analytical Science. Imidazole quantification by LC determination. Available at: [Link]

    • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Available at: [Link]

    • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

    • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available at:[Link]

    • HPLC.eu. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

    Sources

    Validation

    Comparative efficacy of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in kinase inhibition

    An In-Depth Guide to the Comparative Efficacy of 4-Aminoimidazole-Based Kinase Inhibitors This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors based on the 4-aminoimidazole scaffold. W...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Comparative Efficacy of 4-Aminoimidazole-Based Kinase Inhibitors

    This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors based on the 4-aminoimidazole scaffold. While using 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one as a foundational structure, this document synthesizes experimental data from a class of related and extensively studied derivatives to offer a broad and objective overview for researchers, scientists, and drug development professionals. The 4-aminoimidazole moiety has been identified as a highly effective "hinge-binder" for various protein kinases, making it a scaffold of significant interest in modern drug discovery.[1]

    The 4-Aminoimidazole Scaffold: A Privileged Structure for Kinase Inhibition

    Protein kinases, as central regulators of cellular signaling, have become critical targets in oncology and other therapeutic areas.[2] The development of small molecule inhibitors that can effectively and selectively target the ATP-binding site of these enzymes is a cornerstone of modern pharmaceutical research. The 4-aminoimidazole ring has emerged as a promising scaffold due to its ability to form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[1] This bioisosteric scaffold has been successfully explored as a substitute for other hinge-binding motifs, such as 3-aminopyrazole, in the development of potent kinase inhibitors.[1]

    Our focus will be on the comparative efficacy of derivatives built upon this core, with a particular emphasis on the Src family of non-receptor tyrosine kinases (SFKs), which are frequently hyperactivated in various cancers and play a crucial role in tumor progression and metastasis.[3]

    Comparative Efficacy Analysis of 4-Aminoimidazole Derivatives

    The inhibitory potential of the 4-aminoimidazole scaffold is highly dependent on the nature of the substituents at other positions of the ring. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.

    In Vitro Kinase Inhibition Data

    The following table summarizes the in vitro inhibitory activity (IC50) of several optimized 4-aminoimidazole derivatives against members of the Src Family Kinases (SFKs), alongside a well-established multi-kinase inhibitor, Dasatinib, for comparison.

    Compound IDTarget KinaseIC50 (nM)Reference
    Compound 2 (from Francini et al., 2018) Src220[1]
    Fyn689[1]
    Lyn1300[1]
    Yes167[1]
    Compound 4k (from Francini et al., 2018) Src3.5[1][2]
    Fyn3.0[1]
    Lyn3.0[1]
    Yes3.0[1]
    Compound 4l (from Francini et al., 2018) Src2.0[1][2]
    Fyn5.0[1]
    Lyn5.0[1]
    Yes5.0[1]
    Dasatinib (Reference Compound) Src<1[2]
    Fyn<1
    Lyn<1
    Yes<1

    Analysis of Efficacy:

    The data clearly demonstrates the remarkable progress in optimizing the 4-aminoimidazole scaffold. Early derivatives, such as Compound 2, displayed moderate potency.[1] However, through strategic chemical modifications guided by computational modeling, newer derivatives like 4k and 4l exhibit a significant increase in potency, with IC50 values in the low single-digit nanomolar range, approaching the efficacy of the FDA-approved inhibitor Dasatinib.[1][2] These results confirm that the 4-aminoimidazole template, when appropriately functionalized, is a highly effective hinge binder for SFKs.[1]

    Cellular Anti-proliferative Activity

    The ultimate test of a kinase inhibitor is its ability to suppress the growth of cancer cells driven by the target kinase. Compounds 4k and 4l were evaluated for their anti-proliferative activity against the SH-SY5Y neuroblastoma cell line, which is characterized by Src hyperactivation.

    Compound IDCell LineIC50 (µM)Reference
    Compound 4k SH-SY5Y10.5[2]
    Compound 4l SH-SY5Y10.9[2]
    Dasatinib SH-SY5Y14.0[2]

    Notably, both 4-aminoimidazole derivatives demonstrated more potent anti-proliferative activity in this cell line than Dasatinib, highlighting their potential as therapeutic candidates.[2]

    Mechanism of Action: Targeting the Src Signaling Pathway

    Src family kinases are key nodes in multiple signaling pathways that control cell proliferation, survival, and migration. Inhibitors based on the 4-aminoimidazole scaffold act by competing with ATP for binding in the kinase domain of Src, thereby blocking the phosphorylation of downstream substrates and inhibiting the entire signaling cascade.

    Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Inhibitor 4-Aminoimidazole Inhibitor Inhibitor->Src Inhibition Proliferation Gene Expression (Proliferation, Survival, Angiogenesis, Migration) FAK->Proliferation Migration Ras->Proliferation STAT3->Proliferation PI3K->Proliferation

    Caption: Simplified Src signaling pathway and the point of intervention by 4-aminoimidazole inhibitors.

    Experimental Protocols for Efficacy Evaluation

    To ensure scientific integrity, the protocols used to evaluate kinase inhibitors must be robust and reproducible. Below are representative, step-by-step methodologies for key assays.

    A. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

    This protocol describes a generic method for measuring the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ATP remaining in the solution after the kinase reaction.

    Workflow Diagram:

    Kinase_Assay_Workflow A 1. Plate Compound (Serial Dilutions) B 2. Add Kinase & Substrate (e.g., Src and poly-E4Y) A->B C 3. Add ATP to Initiate Reaction Incubate at RT B->C D 4. Stop Reaction Add ADP-Glo™ Reagent C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F 6. Measure Luminescence (Luciferase/Luciferin Reaction) E->F G 7. Data Analysis Calculate IC50 F->G

    Caption: General workflow for an in vitro luminescent kinase inhibition assay.

    Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution series of the 4-aminoimidazole inhibitor in DMSO, typically starting from 10 mM. Then, dilute further in the appropriate kinase assay buffer.

    • Plate Setup: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Kinase/Substrate Addition: Prepare a master mix of the target kinase (e.g., c-Src) and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.

    • Reaction Initiation: Prepare an ATP solution at a concentration near the Km for the kinase. Add 2.5 µL of the ATP solution to all wells to start the reaction.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase reaction to proceed.

    • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, adding a reagent to deplete the remaining ATP, and second, adding a reagent to convert the ADP produced into a detectable luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    B. Cell-Based Anti-Proliferative Assay (SRB Assay)

    This assay measures cell density based on the measurement of cellular protein content, providing a robust method for evaluating the cytotoxic or cytostatic effects of a compound.

    Step-by-Step Protocol:

    • Cell Seeding: Plate cancer cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The next day, treat the cells with a serial dilution of the 4-aminoimidazole inhibitor. Include a DMSO vehicle control.

    • Incubation: Return the plates to the incubator and incubate for a period that allows for several cell doublings (e.g., 72 hours).

    • Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry completely.

    • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

    • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Data Acquisition: Read the optical density at 510 nm on a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

    Conclusion and Future Directions

    The 4-aminoimidazole scaffold has proven to be a highly versatile and potent core for the development of kinase inhibitors, particularly against the Src family of kinases. Optimized derivatives demonstrate low nanomolar efficacy in vitro and superior anti-proliferative activity in relevant cancer cell lines compared to established drugs like Dasatinib.[2] This underscores the therapeutic potential of this chemical class.

    Future research should focus on:

    • Improving Selectivity: Kinome-wide profiling to understand the selectivity of the most potent compounds and minimize off-target effects.

    • Pharmacokinetic Properties: In-depth analysis of the ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.

    • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to validate their anti-tumor activity and safety profiles.

    By continuing to apply a rational, structure-based design approach, the 4-aminoimidazole scaffold holds significant promise for delivering the next generation of targeted cancer therapies.

    References

    • Francini, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

    • Musumeci, F., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2059-2071. [Link]

    • Francini, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

    • Musumeci, F., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Benchmarking 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Against Standard Imidazole Derivatives

    Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antihistam...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antihistaminic properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, against established imidazole derivatives. We focus on two key therapeutic targets where imidazoles have shown significant promise: the p38 Mitogen-Activated Protein (MAP) Kinase and the Histamine H3 Receptor (H3R). By presenting detailed, self-validating experimental protocols, comparative data tables with established inhibitors, and the scientific rationale behind our methodological choices, this guide serves as a practical resource for researchers in drug discovery and development. Our objective is to equip scientists with the necessary tools to rigorously evaluate new chemical entities and contextualize their performance within the existing landscape of imidazole-based therapeutics.

    Introduction: The Imidazole Moiety in Modern Drug Discovery

    The imidazole ring is a privileged structure in medicinal chemistry, prized for its unique electronic properties and ability to engage in multiple types of ligand-receptor interactions.[2] Its presence in essential biological molecules like the amino acid histidine underscores its fundamental role in biological processes. In drug design, imidazole derivatives have been successfully developed as inhibitors of key enzymes and modulators of critical receptors.[4][5]

    Two areas of significant interest are:

    • p38 MAP Kinase Inhibition: The p38 MAP kinase is a central regulator of inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] Its inhibition is a promising strategy for treating chronic inflammatory diseases.[6] Pyridinyl-imidazole compounds, such as SB203580, were seminal in validating this therapeutic approach and serve as critical benchmarks for new inhibitors.[7][8]

    • Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[9] H3R antagonists have therapeutic potential for treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[9] Early H3R antagonists were imidazole-based, with compounds like Impentamine and Ciproxifan demonstrating high potency and selectivity.[10][11]

    This guide focuses on establishing a robust benchmarking protocol for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one , a compound of interest due to its structural features, against these well-characterized standards.

    Target I: p38α MAP Kinase Inhibition

    The p38α MAP kinase pathway is a critical signaling cascade activated by cellular stress and inflammatory cytokines.[] Inhibition of this kinase, specifically at its ATP-binding site, is a key mechanism for many imidazole-based anti-inflammatory drugs.[6]

    Comparative Performance Data

    The following table presents established in-vitro potency data for standard p38α MAPK inhibitors. The goal of the experimental protocol (Section 2.2) is to generate comparable data for our test compound, 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, to determine its relative potency.

    CompoundTargetAssay TypeIC50 (nM)Reference
    SB203580 p38α MAPKIn-vitro Kinase Assay50 - 200[7][13]
    VX-745 p38α MAPKIn-vitro Kinase Assay~10[7]
    1-(4-Amino-1H-imidazol-5-yl)ethan-1-one p38α MAPKIn-vitro Kinase AssayTo Be Determined N/A
    Experimental Protocol: In-Vitro p38α Kinase Assay

    This protocol describes a luminescence-based kinase assay to measure the inhibition of p38α MAPK activity. The assay quantifies the amount of ATP remaining in solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

    A. Materials and Reagents:

    • Recombinant human p38α (MAPK14) enzyme

    • Biotinylated ATF2 substrate peptide

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP, 10 mM stock

    • DMSO (ACS Grade)

    • Test Compound: 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

    • Reference Compound: SB203580

    • White, opaque 96-well plates

    B. Step-by-Step Methodology:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test compound and SB203580 in 100% DMSO.

      • Perform a serial dilution (1:3) in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM).

      • Dilute these DMSO stocks 1:50 into the Kinase Buffer to create a 2X final concentration working solution. The DMSO concentration should not exceed 2% in this step.

    • Reaction Setup:

      • Add 25 µL of the 2X compound working solution to the appropriate wells of a 96-well plate.

      • Add 25 µL of 2% DMSO in Kinase Buffer to the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

      • Add 25 µL of a pre-mixed solution containing p38α enzyme and ATF2 substrate in Kinase Buffer to all wells except the "No Enzyme" control.

      • Rationale: Adding the inhibitor to the plate first and then adding the enzyme/substrate mix allows for a brief pre-incubation period. This ensures the inhibitor has the opportunity to bind to the kinase's ATP pocket before the reaction is initiated, which is critical for accurately measuring the potency of competitive inhibitors.[6]

    • Initiation and Incubation:

      • Prepare a 2X ATP solution in Kinase Buffer (final concentration should be at the Km for p38α, typically ~10 µM).

      • Add 50 µL of the 2X ATP solution to all wells to start the kinase reaction.

      • Shake the plate gently for 30 seconds.

      • Incubate the plate at 30°C for 60 minutes.

    • Signal Detection:

      • Equilibrate the Kinase-Glo® reagent to room temperature.

      • Add 100 µL of the Kinase-Glo® reagent to each well.

      • Shake the plate for 2 minutes to mix, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence on a plate reader.

    C. Data Analysis:

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [RLU_sample - RLU_no_enzyme] / [RLU_no_inhibitor - RLU_no_enzyme])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    Visualization of Key Processes

    p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress / Cytokines (e.g., TNF-α) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates Substrate Downstream Substrate (e.g., ATF2) p38->Substrate Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrate->Response Inhibitor Imidazole Inhibitor (e.g., SB203580) Inhibitor->p38 ATP-Competitive Inhibition

    Caption: Simplified p38 MAPK signaling pathway showing activation and site of imidazole inhibition.

    Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 1. Prepare 10-point serial dilution of Test Compound r1 3. Add Compound and Enzyme Mix to 96-well plate p1->r1 p2 2. Prepare Enzyme/ Substrate Mix p2->r1 r2 4. Add ATP to initiate reaction r1->r2 r3 5. Incubate at 30°C for 60 min r2->r3 d1 6. Add Kinase-Glo® Reagent r3->d1 d2 7. Incubate 10 min at RT d1->d2 d3 8. Read Luminescence d2->d3

    Caption: Workflow for the in-vitro luminescence-based p38 MAPK kinase inhibition assay.

    Target II: Histamine H3 Receptor (H3R) Antagonism

    H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Imidazole-based antagonists are known to bind with high affinity and selectivity to this receptor, increasing histamine release and modulating other neurotransmitter systems.[10][11]

    Comparative Performance Data

    The following table provides binding affinity (Ki) and functional antagonism (pA2) data for standard H3R antagonists. A radioligand binding assay (Protocol 3.2) will be used to determine the Ki of our test compound, providing a direct measure of its affinity for the receptor.

    CompoundTargetAssay TypeKi (nM)pA2Reference
    Impentamine H3RFunctional Assay (Guinea Pig Jejunum)-8.4[10]
    Ciproxifan H3RRadioligand Binding~1-5-[11]
    Thioperamide H3RRadioligand Binding~2-10-[14]
    1-(4-Amino-1H-imidazol-5-yl)ethan-1-one H3RRadioligand BindingTo Be Determined To Be Determined N/A
    Experimental Protocol: H3R Radioligand Binding Assay

    This protocol details a competitive binding assay to determine the affinity of the test compound for the H3 receptor using a radiolabeled antagonist.

    A. Materials and Reagents:

    • Cell membranes prepared from cells stably expressing human H3 receptor (e.g., HEK293-H3R)

    • Radioligand: [³H]-Nα-methylhistamine or a suitable [³H]-antagonist

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

    • Non-specific binding (NSB) control: 10 µM unlabeled Thioperamide

    • Test Compound: 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

    • Scintillation fluid

    • Glass fiber filters (e.g., Whatman GF/B)

    • 96-well deep-well plates

    B. Step-by-Step Methodology:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

      • Perform a serial dilution in DMSO to create a concentration curve appropriate for the expected Ki range.

      • Dilute these stocks into the Assay Buffer to achieve the desired final concentrations.

    • Assay Setup:

      • In a 96-well plate, combine:

        • 25 µL of Assay Buffer (for Total Binding wells) OR 25 µL of 10 µM Thioperamide (for NSB wells) OR 25 µL of diluted test compound.

        • 25 µL of [³H]-Nα-methylhistamine diluted in Assay Buffer (final concentration at or near its Kd, typically 1-2 nM).

        • 50 µL of the H3R-expressing cell membrane preparation.

      • Rationale: This setup allows for the simultaneous determination of total binding (radioligand + receptor), non-specific binding (radioligand binding to components other than the receptor), and competitive binding at various concentrations of the test compound. The difference between total and non-specific binding represents the specific binding that is being competed for.

    • Incubation:

      • Seal the plate and incubate at 25°C for 90 minutes with gentle agitation.

    • Harvesting and Filtration:

      • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

      • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

      • Rationale: Rapid filtration and washing are critical to separate bound from unbound radioligand without allowing significant dissociation of the ligand-receptor complex, thereby preserving the equilibrium state achieved during incubation.

    • Signal Detection:

      • Place the filters into scintillation vials.

      • Add 4 mL of scintillation fluid to each vial.

      • Allow the vials to sit for at least 4 hours in the dark.

      • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    C. Data Analysis:

    • Calculate Specific Binding: DPM_specific = DPM_total - DPM_NSB.

    • Calculate % Inhibition for each concentration of the test compound:

      • % Inhibition = 100 * (1 - [DPM_sample - DPM_NSB] / [DPM_total - DPM_NSB])

    • Determine the IC50 by plotting % Inhibition vs. log[inhibitor] and fitting to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Conclusion and Future Directions

    This guide provides a foundational framework for the initial characterization of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. By executing the detailed protocols for p38α MAPK inhibition and H3 receptor binding, researchers can generate robust, quantitative data. Comparing these results against the established values for benchmark compounds like SB203580 and Thioperamide will allow for a clear assessment of the novel compound's potency and potential selectivity.

    Positive results from these initial assays would warrant further investigation, including:

    • Selectivity Profiling: Testing against other kinases (for p38 inhibitors) or other histamine receptor subtypes (for H3R antagonists) to establish a selectivity index.

    • Cell-Based Functional Assays: Moving from biochemical assays to cell-based models to measure the inhibition of cytokine release (e.g., TNF-α ELISA from LPS-stimulated PBMCs) or functional H3R antagonism (e.g., cAMP accumulation assays).

    • ADME-Tox Profiling: Evaluating metabolic stability in liver microsomes, potential for CYP450 inhibition, and preliminary cytotoxicity.

    By systematically applying these validated methodologies, the scientific community can efficiently and accurately determine the therapeutic potential of new imidazole derivatives, paving the way for the development of next-generation therapeutics.

    References

    • Leurs R, et al. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. Journal of Medicinal Chemistry. Available from: [Link]

    • Kottke T, et al. Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry. Available from: [Link]

    • Revesz L, et al. Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. Available from: [Link]

    • Dumas J. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development. Available from: [Link]

    • Deng Y, et al. Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. Available from: [Link]

    • Harper EA, et al. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. Available from: [Link]

    • Lefebvre B, et al. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy. Available from: [Link]

    • Sadek B, et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available from: [Link]

    • Wikipedia. H3 receptor antagonist. Available from: [Link]

    • Singh P, et al. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available from: [Link]

    • Al-Ostath N, et al. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. Available from: [Link]

    • Sharma A, et al. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

    • Al-Absi MA, et al. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. Available from: [Link]

    • Popiolek L, et al. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Medicina. Available from: [Link]

    Sources

    Validation

    Validation of ¹H and ¹³C NMR Assignments for 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one: A Methodological Comparison Guide

    As a Senior Application Scientist in structural elucidation, I frequently encounter molecules that resist straightforward Nuclear Magnetic Resonance (NMR) assignment. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in structural elucidation, I frequently encounter molecules that resist straightforward Nuclear Magnetic Resonance (NMR) assignment. 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one (also known as 4-amino-5-acetylimidazole) is a prime example. Featuring a heteroatom-rich ring, prototropic tautomerism, and a push-pull electronic system (electron-donating -NH₂ adjacent to an electron-withdrawing acetyl group), this compound routinely confounds standard analytical workflows.

    The Analytical Challenge: Why Substituted Imidazoles Defy Simple Analysis

    The core difficulty in assigning 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one lies in its tautomeric nature and the presence of two highly similar quaternary carbons (C-4 and C-5).

    • Proton Exchange: The imidazole NH and the primary amine (-NH₂) undergo rapid proton exchange in protic solvents, often broadening or completely obliterating their signals.

    • Database Bias: Empirical prediction algorithms often average the chemical shifts of rapidly interconverting tautomers (1H vs. 3H imidazole forms), leading to significant predictive errors for C-4 and C-5 [1].

    • Electronic Push-Pull: The adjacent amino and acetyl groups create a complex magnetic shielding environment that heuristic models struggle to parameterize accurately.

    Methodological Comparison: Three Tiers of Validation

    To establish a ground-truth assignment, drug development professionals must weigh the speed of software against the rigor of physics.

    Alternative A: Traditional 1D/2D NMR (The Empirical Gold Standard)

    Relying on Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

    • Pros: Provides definitive, physically observable connectivity.

    • Cons: Time-consuming; requires high sample concentration and expensive instrument time.

    Alternative B: AI-Assisted Prediction (e.g., ACD/Labs, Mnova NMRPredict)

    Utilizing neural networks and HOSE (Hierarchical Orthogonal Space Encoding) codes based on vast structural databases [1] [2].

    • Pros: Instantaneous results; excellent for simple, rigid scaffolds.

    • Cons: Struggles with tautomeric ratios and highly specific stereoelectronic effects, often resulting in Δδ > 3.0 ppm errors for quaternary carbons.

    Alternative C: Quantum Mechanical (DFT-GIAO) Modeling

    Calculating magnetic shielding tensors from first principles using Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO).

    • Pros: The ultimate arbiter for tautomers; does not rely on empirical training sets.

    • Cons: Computationally expensive; requires expertise in basis set selection and implicit solvation modeling.

    Quantitative Data Comparison

    Nucleus / PositionExperimental (ppm)AI Predictor (ppm)DFT-GIAO (ppm)Δδ AI (ppm)Δδ DFT (ppm)
    ¹H (H-2) 7.55 (s)7.727.58+0.17+0.03
    ¹H (CH₃) 2.40 (s)2.452.38+0.05-0.02
    ¹H (NH₂) 6.10 (br s)5.406.25-0.70+0.15
    ¹H (NH) 12.20 (br s)11.5012.10-0.70-0.10
    ¹³C (C=O) 192.5188.0191.8-4.50-0.70
    ¹³C (C-4) 147.2142.5146.5-4.70-0.70
    ¹³C (C-2) 135.8137.1136.2+1.30+0.40
    ¹³C (C-5) 123.4128.2124.1+4.80+0.70
    ¹³C (CH₃) 26.125.826.4-0.30+0.30

    Data Insight: Notice the significant error (Δδ > 4.5 ppm) in the AI prediction for C-4, C-5, and the carbonyl carbon. The AI struggles to resolve the electron delocalization between the amino and acetyl groups. DFT-GIAO successfully models this interaction, bringing the error well below 1.0 ppm.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols form a self-validating loop where empirical data and computational theory cross-verify one another.

    Protocol 1: High-Resolution NMR Acquisition & Manual Assignment

    Causality Check: We explicitly choose DMSO-d₆ as the solvent. Protic solvents (like CD₃OD) would cause rapid deuterium exchange, erasing the NH and NH₂ signals. DMSO strongly hydrogen-bonds with these protons, slowing their exchange rate on the NMR timescale and allowing them to be observed.

    • Sample Preparation: Dissolve 15 mg of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in 0.6 mL of anhydrous DMSO-d₆.

    • 1D Acquisition: Acquire standard ¹H (600 MHz) and ¹³C (150 MHz) spectra.

    • 2D HMBC Acquisition (The Crucial Step): Run an HMBC experiment optimized for long-range couplings (ⁿJCH = 8 Hz).

      • Self-Validation Logic: The methyl protons (~2.40 ppm) will show a strong 3-bond correlation to C-5 (~123.4 ppm) but no correlation to C-4. This definitively differentiates the two quaternary carbons, completely bypassing the AI's predictive failure.

    • 2D HSQC Acquisition: Use HSQC to definitively link H-2 (~7.55 ppm) to C-2 (~135.8 ppm).

    Protocol 2: DFT-GIAO Computational Validation

    When AI predictions flag a high Δδ error, deploy this computational protocol to confirm the predominant tautomer.

    • Conformational Search: Generate 3D conformers for both the 1H and 3H tautomers of the molecule using molecular mechanics (e.g., MMFF94).

    • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

    • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to DMSO to simulate the dielectric environment of the NMR tube.

    • NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the higher B3LYP/6-311+G(2d,p) level.

    • Scaling: Convert shielding tensors to chemical shifts using linear scaling factors derived from TMS references. Compare the theoretical shifts of both tautomers to the experimental data to definitively assign the structure.

    Integrative Workflow Visualization

    The following diagram illustrates the decision matrix for validating complex NMR assignments, ensuring no structural ambiguity remains.

    Workflow N1 Sample Preparation 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one in DMSO-d6 N2 Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC) N1->N2 N3 AI-Assisted Prediction (Mnova / ACD/Labs) N1->N3 N4 Calculate Δδ (Exp vs. Pred) N2->N4 N3->N4 N5 Δδ < 2.0 ppm for 13C? N4->N5 N6 Final Assignment Confirmed N5->N6 Yes (High Confidence) N7 DFT-GIAO Calculation (B3LYP/6-311+G(2d,p)) N5->N7 No (Tautomeric Ambiguity) N7->N6 Resolves Ambiguity

    Figure 1: Integrative self-validating workflow for NMR assignment of tautomeric imidazoles.

    Conclusion

    References

    • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs." Advanced Chemistry Development, Inc. Available at: [Link]

    • Mestrelab Research. "Buy NMRPredict - Accurate NMR Spectrum Prediction | Store." Mestrelab Research S.L. Available at: [Link]

    • SoftwareOne. "NMR Predictors - ACD Labs." SoftwareOne Marketplace. Available at:[Link]

    Comparative

    A Comparative Guide to the Toxicological Assessment of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Analogs

    This guide provides a comprehensive framework for the comparative toxicological evaluation of novel analogs of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. For researchers, scientists, and drug development professionals, und...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the comparative toxicological evaluation of novel analogs of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. For researchers, scientists, and drug development professionals, understanding the safety profile of new chemical entities is as critical as determining their efficacy. This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and offers a model for data interpretation, thereby establishing a self-validating system for early-stage toxicity assessment.

    The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one core represents a promising starting point for the development of novel therapeutics. However, structural modifications aimed at enhancing efficacy can also significantly alter a compound's toxicity profile. Therefore, a systematic and comparative toxicological assessment is paramount in the early stages of drug discovery to identify candidates with the most favorable therapeutic index.

    The Imperative of Early-Stage Toxicological Profiling

    In vitro cytotoxicity assays are indispensable first-line tools in preclinical drug development.[4][5] They offer a rapid, cost-effective, and high-throughput method to screen compounds for their potential to cause cell death, thereby reducing the reliance on animal testing in the initial phases of discovery.[5] Compounds demonstrating acceptable in vitro cytotoxicity profiles can then be advanced to more complex in vivo studies to evaluate systemic toxicity. This tiered approach ensures that resources are focused on the most promising and safest candidates.

    Structure-Toxicity Relationship in Imidazole Derivatives: Key Considerations

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds.[1][6] Similarly, a structure-toxicity relationship (STR) can be established to predict and mitigate the toxic potential of novel analogs. For imidazole derivatives, several structural features can influence toxicity:

    • Lipophilicity: Increased hydrophobicity, often measured by the partition coefficient (cLogP), can enhance a compound's ability to cross cell membranes. While this can improve bioavailability, it may also lead to increased toxicity by disrupting membrane integrity.[7] For some lipophilic imidazoles (cLogP > 3), a negative correlation between cell viability and cLogP has been observed.[7]

    • Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole ring can dramatically affect toxicity. For instance, N-methylation has been shown to increase the toxicity of some imidazoles.[7] Conversely, polyalkylation has, in some cases, reduced toxicity compared to the parent imidazole.[7]

    • Metabolic Stability: The metabolic fate of a compound can lead to the formation of toxic byproducts. The imidazole ring and its substituents can be subject to oxidative metabolism, potentially generating reactive intermediates.

    A systematic comparison of analogs with varied substituents will help elucidate these STRs and guide the design of safer, more effective drug candidates.

    A Tiered Strategy for Comparative Toxicity Assessment

    A robust toxicological evaluation should follow a logical progression from in vitro to in vivo models. This guide proposes a two-tiered approach:

    • Tier 1: In Vitro Cytotoxicity Profiling: High-throughput screening of the analogs against both cancerous and non-cancerous cell lines to determine their half-maximal inhibitory concentration (IC50) and preliminary therapeutic index.

    • Tier 2: In Vivo Acute Oral Toxicity Study: For promising candidates from Tier 1, an in vivo study to assess systemic toxicity and determine the LD50 (lethal dose, 50%) in a rodent model, following established regulatory guidelines.

    G cluster_0 Comparative Toxicity Assessment Workflow A Library of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one Analogs B Tier 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compounds C Determination of IC50 Values (Cancer vs. Normal Cell Lines) B->C Generate Dose-Response Curves D Data Analysis & Candidate Selection (Potency vs. Selectivity) C->D Calculate Selectivity Index E Tier 2: In Vivo Acute Oral Toxicity (OECD 423 Guideline) D->E Prioritize Analogs with High Selectivity F Determination of LD50 & GHS Classification E->F Observe for Toxicity Signs G Lead Candidate Identification (Favorable Therapeutic Index) F->G Final Safety Profile

    Caption: Workflow for comparative toxicity assessment of novel analogs.

    Tier 1: Detailed Protocol for In Vitro Cytotoxicity Profiling using the MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

    MTT_Mechanism cluster_0 MTT Assay Mechanism MTT Yellow MTT (Water-Soluble) Mitochondria Viable Cell Mitochondria MTT->Mitochondria Enters Cell Formazan Purple Formazan (Insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolved by Enzyme NAD(P)H-dependent Oxidoreductases Mitochondria->Enzyme Contains Enzyme->Formazan Reduces MTT to Measurement Measure Absorbance at 570 nm Solubilization->Measurement Quantified by

    Caption: Mechanism of the MTT cell viability assay.

    Step-by-Step Protocol
    • Cell Seeding:

      • Culture human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) to ~80% confluency.[8]

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

      • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

    • Compound Treatment:

      • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the test compounds in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[9]

      • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).[9]

      • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

      • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]

    • MTT Addition and Incubation:

      • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[9]

      • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]

    • Formazan Solubilization and Data Acquisition:

      • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[9]

      • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

      • Gently agitate the plate to ensure complete dissolution.

      • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[9]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

      • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9]

    Tier 2: Detailed Protocol for In Vivo Acute Oral Toxicity Study

    For promising analogs, an in vivo study is necessary to evaluate systemic toxicity. The Acute Toxic Class Method (OECD Guideline 423) is a widely accepted procedure that uses a reduced number of animals.[10][11]

    Step-by-Step Protocol
    • Animal Selection and Acclimatization:

      • Use healthy, young adult rodents (e.g., Wistar rats) of a single sex (typically females, as they are often slightly more sensitive).[12]

      • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

    • Dose Formulation and Administration:

      • Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on the in vitro data and any existing information.[11][13]

      • The test substance is typically administered orally in a single dose via gavage.[14] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[13]

    • Experimental Procedure (Step-wise):

      • Dose a group of three animals with the selected starting dose.

      • The outcome of this first step determines the subsequent steps:

        • If mortality is observed, the dose for the next group is lowered.

        • If no mortality occurs, the next group is dosed at a higher level.

      • This sequential dosing continues until the criteria for classifying the compound's toxicity are met.

    • Observations:

      • Observe the animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[14]

      • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

      • Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.[14]

    • Pathology:

      • At the end of the study, all surviving animals are humanely euthanized.

      • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any observed pathological changes.

    • Data Analysis and Classification:

      • The results are interpreted based on the number of animals that die at specific dose levels.

      • This allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity.[11]

    Comparative Data Presentation

    To facilitate a direct comparison between the analogs, the data should be summarized in a clear and concise table.

    Analog ID Structural Modification In Vitro IC50 (µM) on MCF-7 (Cancer) In Vitro IC50 (µM) on HEK293 (Normal) Selectivity Index (SI)¹ In Vivo Acute Oral LD50 (mg/kg) GHS Category
    A-001 Parent Compound10.550.24.8> 20005 or Unclassified
    A-002 2-Chloro substitution5.245.88.8~15004
    A-003 4-Methoxy substitution8.9> 100> 11.2> 20005 or Unclassified
    A-004 N-Methylation2.15.52.6~4004

    ¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.

    Conclusion

    This guide provides a structured and scientifically grounded approach to the comparative toxicity assessment of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one analogs. By integrating in vitro and in vivo methodologies, researchers can systematically evaluate the safety profiles of novel compounds. The detailed protocols and data presentation framework are designed to ensure experimental rigor and facilitate informed decision-making in the drug development pipeline. The ultimate goal is to identify lead candidates that not only exhibit potent therapeutic activity but also possess a wide margin of safety, a critical attribute for any successful therapeutic agent.

    References

    • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
    • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications.
    • In Vitro Cytotoxicity Assay. Alfa Cytology.
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    • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
    • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
    • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed.
    • TOXICOLOGICAL EVALUATIONS. BG RCI.
    • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
    • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv.
    • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
    • Acute Toxicity. Joint Research Centre - European Commission.
    • Acute Toxicity by OECD Guidelines. SlideShare.
    • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
    • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. PMC.
    • A comparative study of the recent most potent small-molecule PD-L1 inhibitors. SciSpace.
    • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
    • Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4. ACS Publications.
    • In Vivo and in Vitro Toxicity Studies. Biogem.
    • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
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    • (PDF) A Comparative Study of the Recent Most Potent Small-Molecule PD-L1 Inhibitors: What Can We Learn?. ResearchGate.
    • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI.
    • A Head-to-Head Comparison of Small Molecule CD38 Inhibitors for Researchers. Benchchem.
    • 12 A review: Imidazole synthesis and its biological activities. ResearchGate.
    • Synthesis and Biological Evaluation of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. ResearchGate.
    • Application Notes and Protocols: 4-Amino-1H-imidazol-1-ol in Medicinal Chemistry. Benchchem.
    • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
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